VGF8a protein
Description
Properties
CAS No. |
126469-54-3 |
|---|---|
Molecular Formula |
C6H10O4 |
Synonyms |
VGF8a protein |
Origin of Product |
United States |
Molecular Biology of Vgf Protein
Biosynthesis and Post-Translational Processing
Synthesis of the 68 kDa Precursor Polypeptide
The biosynthesis of VGF-derived peptides begins with the transcription of the vgf gene and subsequent translation into a large precursor polypeptide. nih.govnih.gov This precursor protein has an apparent molecular mass of approximately 68 kDa. nih.govnih.govunimib.it The VGF gene was initially identified as being rapidly induced by nerve growth factor (NGF) in PC12 cells. nih.govnih.gov The synthesis of the VGF protein is largely restricted to neuronal and neuroendocrine cells. nih.govnih.gov The full-length VGF polypeptide consists of 615 amino acids in humans and 617 in rodents. nih.govunimib.it It contains a typical secretory leader sequence at its N-terminus, which directs its translocation into the endoplasmic reticulum for further processing and packaging into secretory vesicles. nih.gov The VGF sequence is highly conserved across different species, with an identity of over 85%, underscoring its important biological roles. nih.gov
| Characteristic | Description |
| Protein Name | VGF (non-acronymic) |
| Precursor Size | ~68 kDa |
| Amino Acid Length (Human) | 615 |
| Amino Acid Length (Rodent) | 617 |
| Cellular Synthesis Location | Neuronal and neuroendocrine cells |
| Inducing Factors | Nerve growth factor (NGF), Brain-derived neurotrophic factor (BDNF) |
Role of Prohormone Convertases (PC1/3, PC2) in Proteolytic Cleavage
Following its synthesis, the 68 kDa VGF precursor polypeptide undergoes extensive post-translational modification through proteolytic cleavage to generate a variety of smaller, biologically active peptides. nih.govfrontiersin.org This processing occurs within the regulated secretory pathway, specifically in dense-core secretory vesicles. nih.govnih.gov The primary enzymes responsible for this cleavage are the prohormone convertases (PCs), a family of serine proteases. nih.govnih.gov
Specifically, prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2) have been identified as the key endopeptidases that process the VGF precursor. nih.govfrontiersin.orgnih.gov The VGF polypeptide sequence is rich in paired basic amino acid residues, which serve as recognition and cleavage sites for these convertases. nih.govresearchgate.net The differential action of PC1/3 and PC2 on the VGF precursor contributes to the generation of a diverse array of VGF-derived peptides in different neuronal and neuroendocrine tissues. nih.gov This tissue-specific processing allows for a nuanced regulation of various physiological functions.
Generation of Bioactive VGF-Derived Peptides
The proteolytic processing of the VGF precursor by prohormone convertases results in the generation of numerous bioactive peptides. nih.govfrontiersin.org These peptides are stored in dense core secretory vesicles and are released upon stimulation to act as signaling molecules in a variety of physiological processes. frontiersin.orgnih.gov More than 10 different VGF-derived peptides have been identified in the rat brain, bovine pituitary, and human cerebrospinal fluid. nih.gov These peptides have been implicated in a wide range of functions, including the regulation of energy metabolism, synaptic plasticity, and neurogenesis. wikipedia.orgnih.gov
Some of the well-characterized VGF-derived peptides include NAPP-129, TLQP-62, AQEE-30, and LQEQ-19. nih.govwikipedia.orgmdpi.com The nomenclature of these peptides is often based on their N-terminal amino acid sequence and their total number of amino acids. mdpi.com
Among the VGF-derived peptides, TLQP-21 has been extensively studied. unimib.itnih.gov This 21-amino acid peptide corresponds to amino acids 556–576 of the murine VGF pro-peptide. nih.gov The name "TLQP" is derived from the first four amino acids at its N-terminus: Threonine-Leucine-Glutamine-Proline. nih.gov TLQP-21 is a multifunctional peptide with roles in energy balance, glucose metabolism, gastric function, and pain perception. nih.gov It exerts its biological effects by binding to the G-protein-coupled receptor C3aR1 (Complement 3a Receptor 1). nih.govnih.govumn.edu The interaction between TLQP-21 and its receptor is a key area of research for understanding its diverse physiological actions and its potential as a therapeutic target for various disorders. nih.govumn.edu
| Peptide | Amino Acid Sequence (Murine) | Key Functions | Receptor |
| TLQP-21 | TLQPPASSRRRHFHHALPPAR | Energy balance, glucose metabolism, gastric function, nociception | C3aR1 |
TLQP-62
The VGF-derived peptide TLQP-62, a 62-amino acid peptide derived from the C-terminus of the VGF precursor, has been a subject of extensive research, revealing its multifaceted role in the central nervous system. wikipedia.org Studies have demonstrated its involvement in synaptic plasticity, neurogenesis, and mood regulation. wikipedia.orgfrontiersin.org
Acute treatment with TLQP-62 has been shown to rapidly increase synaptic activity in hippocampal neurons and facilitate hippocampal synaptic transmission. wikipedia.orgnih.gov Furthermore, it promotes the proliferation of neuronal progenitor cells, enhancing hippocampal neurogenesis both in laboratory settings and in living organisms. wikipedia.org Research has also highlighted its potential as an antidepressant, with intrahippocampal infusions producing both immediate and lasting antidepressant-like effects in preclinical models. wikipedia.org
The mechanisms underlying these effects are linked to the peptide's ability to modulate key signaling pathways. TLQP-62 has been found to induce the acute and transient activation of the TrkB receptor, a key component in neurotrophic signaling, and subsequently lead to CREB phosphorylation. jneurosci.orgnyu.edu This suggests that TLQP-62 is a critical part of a positive regulatory loop that reinforces BDNF-TrkB signaling, which is essential for memory consolidation. jneurosci.orgresearchgate.net In the context of pain, intrathecal administration of TLQP-62 has been observed to induce hypersensitivity to mechanical and cold stimuli, suggesting a role in neuropathic pain pathways. wikipedia.orgfrontiersin.org
| Feature | Description |
| Primary Function | Regulation of synaptic plasticity, neurogenesis, and mood. wikipedia.orgfrontiersin.org |
| Mechanism of Action | Induces activation of the TrkB receptor and CREB phosphorylation. jneurosci.orgnyu.edu |
| Effects | Increases synaptic activity, promotes neurogenesis, produces antidepressant-like effects, and induces pain hypersensitivity. wikipedia.orgnih.gov |
AQEE-30
AQEE-30 is a 30-amino acid peptide derived from the VGF precursor that has demonstrated significant neuroprotective and physiological effects. nih.govnih.gov Structurally, studies using circular dichroism and nuclear magnetic resonance spectroscopy have revealed that AQEE-30 has a partial helical structure in aqueous solutions, which is stabilized in membrane-mimicking environments. nih.govnih.gov This suggests that its active structure in a cellular context is likely helical. nih.gov
Functionally, AQEE-30 has been implicated in a variety of biological processes. It has been shown to stimulate sympathetic outflow and has been linked to exercise-mediated increases in BDNF. nih.govnih.gov In models of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS), AQEE-30 has exhibited neuroprotective properties by suppressing cell death. nih.govnih.govmdpi.com Specifically, in an in vitro model of ALS, AQEE-30 was found to attenuate neuronal cell death. nih.gov
Recent research has also uncovered a role for AQEE-30 in bone formation. It has been shown to stimulate osteoblastic bone formation by interacting with the Complement C3a receptor-1 (C3AR1) in osteoblasts, leading to stimulated proliferation and bone formation through the activation of cAMP-PKA signaling. researchgate.net
| Feature | Description |
| Structure | Partial helical structure, stabilized in membrane-like environments. nih.govnih.gov |
| Primary Functions | Neuroprotection, stimulation of sympathetic outflow, and promotion of bone formation. nih.govnih.govresearchgate.net |
| Mechanism of Action | Interacts with C3AR1 to activate cAMP-PKA signaling in osteoblasts. researchgate.net |
| Effects | Suppresses neuronal cell death, linked to exercise-induced BDNF increase, and stimulates osteoblast proliferation. nih.govnih.govresearchgate.net |
LQEQ-19
LQEQ-19, a 19-amino acid peptide derived from the C-terminal region of the VGF precursor, has emerged as a significant neuroprotective agent, particularly in the context of neurodegenerative diseases. nih.gov Research has shown that LQEQ-19 can attenuate neuronal cell death in in vitro models of amyotrophic lateral sclerosis (ALS). nih.govsci-hub.se
The neuroprotective effects of LQEQ-19 are mediated through the activation of key cell survival signaling pathways. nih.govsci-hub.se Studies have demonstrated that LQEQ-19 promotes the phosphorylation of both Akt and extracellular signal-regulated kinase (ERK) 1/2. nih.govsci-hub.se The inhibition of these pathways has been shown to eliminate the neuroprotective effects of the peptide, confirming their central role in its mechanism of action. nih.govsci-hub.se
In addition to its neuroprotective role, LQEQ-19 has been implicated in pain signaling, where it has been shown to induce p38 MAP kinase phosphorylation in spinal microglia. frontiersin.org It has also been associated with the stimulation of sympathetic outflow. frontiersin.orgnih.gov
| Feature | Description |
| Primary Function | Neuroprotection. nih.govsci-hub.se |
| Mechanism of Action | Promotes phosphorylation of Akt and ERK1/2. nih.govsci-hub.se |
| Effects | Attenuates neuronal cell death, induces p38 MAP kinase phosphorylation in microglia, and stimulates sympathetic outflow. frontiersin.orgnih.govsci-hub.se |
Neuroendocrine Regulatory Peptide-1 (NERP-1)
Neuroendocrine Regulatory Peptide-1 (NERP-1) is a VGF-derived peptide that plays a significant role in the regulation of water balance and has been implicated in the pathophysiology of neurodegenerative diseases. frontiersin.orgnih.gov NERP-1 is colocalized with vasopressin in the paraventricular and supraoptic nuclei of the hypothalamus. nih.gov
A key function of NERP-1 is its ability to suppress vasopressin release. frontiersin.orgnih.govnih.gov Intracerebroventricular injection of NERP-1 has been shown to inhibit the increase in plasma vasopressin induced by hypertonic saline or angiotensin II. frontiersin.orgnih.gov Mechanistically, NERP-1 is believed to suppress presynaptic glutamatergic neurons that connect to magnocellular neurosecretory cells, thereby inhibiting vasopressin secretion. nih.gov
In the context of neurodegenerative diseases, studies have shown a reduction of NERP-1 in the parietal cortex of patients with Parkinson's and Alzheimer's disease, suggesting its potential involvement in the underlying pathological mechanisms. nih.govfrontiersin.org
| Feature | Description |
| Primary Function | Regulation of water balance through suppression of vasopressin release. frontiersin.orgnih.govnih.gov |
| Mechanism of Action | Suppresses presynaptic glutamatergic neurons connected to magnocellular neurosecretory cells. nih.gov |
| Clinical Relevance | Reduced levels observed in the parietal cortex of Parkinson's and Alzheimer's disease patients. nih.govfrontiersin.org |
Neuroendocrine Regulatory Peptide-2 (NERP-2)
Neuroendocrine Regulatory Peptide-2 (NERP-2), another bioactive peptide derived from the VGF precursor, shares some functional similarities with NERP-1, particularly in the regulation of water homeostasis, but also exhibits distinct effects on energy balance. frontiersin.orgnih.gov Like NERP-1, NERP-2 is involved in the suppression of vasopressin release. frontiersin.orgnih.gov
However, the mechanism of action for NERP-2 in inhibiting vasopressin secretion differs from that of NERP-1. NERP-2 is thought to activate GABAergic interneurons, which in turn suppress the presynaptic glutamatergic neurons that stimulate vasopressin-releasing cells. nih.gov
In terms of energy balance, intracerebroventricular infusion of NERP-2 in rats has been shown to increase food intake, body temperature, oxygen consumption, and locomotor activity. frontiersin.org Furthermore, intravenous administration of NERP-2 has been found to significantly augment glucose-stimulated insulin (B600854) secretion. frontiersin.org
| Feature | Description |
| Primary Functions | Regulation of water balance and energy homeostasis. frontiersin.orgnih.gov |
| Mechanism of Action | Activates GABAergic interneurons to suppress presynaptic glutamatergic neurons involved in vasopressin release. nih.gov |
| Effects | Suppresses vasopressin release, increases food intake and energy expenditure, and enhances glucose-stimulated insulin secretion. frontiersin.org |
NAPP-129
NAPP-129 is one of the most prominent and largest known active peptides derived from the VGF precursor protein. frontiersin.orgnih.govmdpi.com In humans, it consists of 131 amino acids, while in murine species, it is composed of 129 amino acids. nih.govmdpi.com This peptide, along with TLQP-62, is one of the major products of VGF processing, with an apparent molecular mass of 20 kDa. frontiersin.org While its specific biological functions are still under investigation, its abundance suggests a significant physiological role.
Other Identified Fragments (e.g., VGF(24-63), VGF(180-194), VGF(375-407), TLQP-11, TLQP-30, HFHH-10)
In addition to the more extensively studied peptides, several other fragments have been identified as products of VGF precursor processing. These include VGF(24-63), VGF(180-194), and VGF(375-407), which have been identified in Rattus norvegicus. novoprolabs.comcusabio.com
TLQP-11 and TLQP-30 are shorter peptides containing the N-terminal "TLQP" motif. mdpi.comnih.gov Research on TLQP-11, a truncated version of TLQP-21 lacking the C-terminal sequence, has shown it to be essentially inactive in stomach fundus strip contraction assays, highlighting the importance of the C-terminus for the biological activity of TLQP-21. nih.gov
HFHH-10, another fragment derived from VGF in Rattus norvegicus, corresponds to the C-terminus of TLQP-21. nih.govnovoprolabs.com In contrast to TLQP-11, HFHH-10 demonstrated modest biological activity in inducing stomach fundus strip contraction, suggesting that the hot spots for biological activity are located at the C-terminus of TLQP-21. nih.gov
| Fragment | Source/Context | Research Findings |
| VGF(24-63) | Rattus norvegicus | Identified as a VGF-derived fragment. novoprolabs.comcusabio.com |
| VGF(180-194) | Rattus norvegicus | Identified as a VGF-derived fragment. novoprolabs.comcusabio.com |
| VGF(375-407) | Rattus norvegicus | Identified as a VGF-derived fragment. cusabio.com |
| TLQP-11 | Truncated analog of TLQP-21 | Lacks the C-terminal sequence of TLQP-21 and is largely inactive in stomach contraction assays. nih.gov |
| TLQP-30 | VGF-derived peptide | Identified as a product of VGF processing. mdpi.com |
| HFHH-10 | Rattus norvegicus | Corresponds to the C-terminus of TLQP-21 and shows modest biological activity. nih.govnovoprolabs.com |
Subcellular Localization and Secretion Pathways
The expression and subsequent release of the VGF protein are confined to specific cell types and are governed by precise molecular mechanisms. This ensures that its bioactive peptide derivatives are available at the right time and place to exert their effects.
Exclusively Synthesized in Neuronal and Neuroendocrine Cells
The synthesis of the VGF protein is a hallmark of neuronal and neuroendocrine cells. frontiersin.orgnih.govresearchgate.net Its expression is robust and highly selective to these cell lineages, distinguishing it from many other proteins. frontiersin.org VGF mRNA and the encoded ~68-kDa protein are found in a wide array of neurons within the central and peripheral nervous systems, as well as in various endocrine cells. nih.govwikipedia.org
Key locations of VGF synthesis include:
Central Nervous System: Neurons in the brain (particularly the hypothalamus and hippocampus), spinal cord. frontiersin.orgnih.gov
Peripheral Nervous System: Sympathetic ganglia and dorsal root ganglia. frontiersin.org
Neuroendocrine Tissues: Endocrine cells of the pituitary gland, adrenal medulla, gastrointestinal tract, and pancreas. frontiersin.orgnih.govwikipedia.org
This restricted expression pattern underscores the specialized roles of VGF-derived peptides in neural and hormonal regulation. nih.gov
Storage within Dense Core Secretory Vesicles
Following its synthesis in the rough endoplasmic reticulum and processing through the Golgi apparatus, the VGF protein is sorted and packaged into specialized secretory vesicles known as large dense-core vesicles (LDCVs). frontiersin.orgresearchgate.netnih.govfrontiersin.org These vesicles are characterized by an electron-dense core, which is a result of the aggregation of their contents in the acidic environment of the vesicle lumen. nih.govvu.nl
VGF itself plays a role in the biogenesis of these immature LDCVs. nih.gov Like other members of the granin family of proteins, VGF aggregates in the low pH and high calcium ion concentration found within the trans-Golgi network and secretory granules. nih.gov This property facilitates its condensation and efficient storage within the LDCVs. nih.gov Inside these vesicles, VGF coexists with prohormone convertases, the enzymes responsible for cleaving the precursor protein into smaller, bioactive peptides. nih.govresearchgate.net
| Characteristic | Description | References |
|---|---|---|
| Vesicle Type | Large Dense-Core Vesicles (LDCVs) | frontiersin.orgresearchgate.netnih.govfrontiersin.org |
| Vesicle Appearance | Electron-dense core due to cargo aggregation | nih.govvu.nl |
| Storage Mechanism | Aggregation in low pH and high calcium environment | nih.gov |
| Co-localized Enzymes | Prohormone convertases (e.g., PC1/3, PC2) for processing | nih.govresearchgate.net |
Regulated Secretion upon Cell Depolarization and Other Stimuli
Unlike proteins that are continuously secreted (constitutive secretion), VGF and its derived peptides are released through the regulated secretory pathway. frontiersin.orgnih.govnih.gov This means that their release from the cell is a tightly controlled process, triggered by specific external signals. The primary trigger for the secretion of VGF-containing LDCVs is cell depolarization. frontiersin.orgnih.gov
When a neuron or neuroendocrine cell is stimulated, leading to depolarization of its membrane, an influx of calcium ions occurs. This increase in intracellular calcium concentration initiates a cascade of events that culminates in the fusion of the LDCVs with the plasma membrane and the release of their contents, including VGF-derived peptides, into the extracellular space. vu.nl
In addition to depolarization, other stimuli can also modulate VGF secretion. For instance, in insulinoma-derived beta-cells, secretagogues such as glucose, (Bu)2cAMP, and phorbol (B1677699) 12-myristate 13-acetate have been shown to increase the release of VGF peptides. nih.gov This indicates that the regulation of VGF secretion is adapted to the specific physiological context of the cell type.
| Stimulus | Effect on VGF Secretion | Cell Type Context | References |
|---|---|---|---|
| Cell Depolarization | Primary trigger for release | Neuronal and Neuroendocrine Cells | frontiersin.orgnih.gov |
| Glucose (15 mM) | 3-fold increase in release | Insulinoma-derived beta-cells (INS-1) | nih.gov |
| (Bu)2cAMP (1 mM) | 4-fold increase in release | Insulinoma-derived beta-cells (INS-1) | nih.gov |
| Phorbol 12-myristate 13-acetate (100 nM) | 6-fold increase in release | Insulinoma-derived beta-cells (INS-1) | nih.gov |
Role of Signal Peptide in Sorting
The efficient targeting of the newly synthesized VGF protein to the regulated secretory pathway is crucial for its proper function. This sorting process is initiated by a signal peptide, a sequence of 22-23 amino acids at the N-terminus of the VGF polypeptide. frontiersin.orgresearchgate.net
This signal peptide directs the translocation of the nascent VGF protein into the endoplasmic reticulum, the first step in its journey through the secretory pathway. frontiersin.orgresearchgate.net Once inside the endoplasmic reticulum, the signal peptide is cleaved off. nih.govresearchgate.net The removal of this signal peptide is a critical step that promotes the correct folding and subsequent sorting of the VGF protein into LDCVs for eventual regulated secretion. nih.gov This N-terminal signal peptide is a key molecular determinant that ensures VGF enters the regulated, rather than the constitutive, secretory pathway. nih.govresearchgate.net
Expression and Distribution of Vgf Protein and Its Derived Peptides
Central Nervous System Distribution
VGF mRNA and its corresponding immunoreactivity are widely distributed throughout the adult brain. frontiersin.org While expression is detected in numerous regions, the highest concentrations are typically found in the hypothalamus and hippocampus. frontiersin.orgnih.gov Other notable areas of expression include the cerebral cortex, olfactory system, striatum, and various nuclei within the thalamus, septum, amygdala, and brainstem. frontiersin.orgnih.gov
The hypothalamus exhibits the most significant expression of VGF in the human brain, a fact that underscores its critical role in regulating energy homeostasis and body weight. nih.govoup.com VGF mRNA and immunoreactivity are particularly concentrated in several key hypothalamic nuclei. These include the arcuate nucleus (ARC), the suprachiasmatic nucleus (SCN), and both the parvocellular and magnocellular cells of the paraventricular nucleus (PVN) and the supraoptic nucleus (SON). frontiersin.orgnih.gov The expression of VGF in the ARC is dynamically regulated by the body's energy status; for instance, fasting increases VGF mRNA expression, an effect that can be reversed by the administration of leptin. frontiersin.org
Table 1: VGF Expression in Key Hypothalamic Nuclei
| Hypothalamic Nucleus | Level of VGF Expression | Reference |
|---|---|---|
| Arcuate Nucleus (ARC) | High | frontiersin.org |
| Suprachiasmatic Nucleus (SCN) | High | frontiersin.org |
| Paraventricular Nucleus (PVN) | High | frontiersin.org |
The hippocampus is another region characterized by high levels of VGF expression. frontiersin.orgnih.gov VGF is expressed in the developing and adult hippocampus and is implicated in synaptic plasticity and memory formation. nih.govjneurosci.org Its expression is induced by brain-derived neurotrophic factor (BDNF), a key regulator of hippocampal function. nih.govresearchwithrutgers.com Studies have shown that VGF and its C-terminal peptides, such as TLQP-62, can enhance the synaptic activity of cultured hippocampal cells. nih.gov Furthermore, VGF expression in the hippocampus is upregulated by activities known to have antidepressant effects, such as exercise. frontiersin.org
VGF mRNA and protein are also present in the cerebral cortex. frontiersin.orgnih.gov In the developing limbic cortex, VGF expression is initially restricted but expands to sensory and motor areas later in development. nih.gov In the human cerebral cortex, VGF mRNA is found in all six layers, with the highest levels detected in inhibitory GABAergic neurons. oup.com Excitatory glutamatergic neurons also express VGF, particularly in layers 4-6, though at lower levels compared to inhibitory neurons. oup.com
Table 2: VGF mRNA Expression in Human Cerebral Cortex Neurons
| Neuronal Type | Cortical Layers | Expression Level | Reference |
|---|---|---|---|
| Inhibitory GABAergic Neurons | Layers 1-6 | High | oup.com |
VGF mRNA is abundantly expressed in the main and accessory olfactory bulbs. frontiersin.orgnih.gov Immunoreactive neurons have also been detected in the olfactory tubercle. nih.gov The striatum, a key component of the basal ganglia, also shows VGF expression. frontiersin.orgnih.gov Specifically, immunoreactive neurons are found in the caudate-putamen. nih.gov Research suggests a neuroprotective role for certain VGF-derived peptides, like AQEE-30, in models of Huntington's disease, which primarily affects the striatum. nih.gov
VGF expression is observed in a number of thalamic, septal, and amygdaloid nuclei. frontiersin.orgnih.gov Immunoreactivity has been detected in the thalamus and amygdala. frontiersin.orgnih.gov The paraventricular nucleus of the thalamus (PVT), a critical node in emotional processing, has connections with other limbic nuclei where VGF is expressed. frontiersin.org Additionally, VGF is found in brainstem nuclei, contributing to its widespread distribution throughout the central nervous system. frontiersin.orgnih.gov
In the adult spinal cord, VGF-derived peptides are prominent. frontiersin.org VGF mRNA and protein are localized in both the dorsal and anterior horns. nih.govnih.gov In the anterior horn, VGF is produced by motor neurons. nih.govnih.gov VGF is also expressed in sensory neurons in the dorsal horn. nih.gov Studies have indicated that changes in VGF expression in the spinal cord may be associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). nih.govmdpi.com
Table 3: VGF Localization in the Human Spinal Cord
| Spinal Cord Region | Cell Type | Reference |
|---|---|---|
| Anterior Horn | Motor Neurons | nih.govnih.gov |
Peripheral Tissue Distribution
The VGF (non-acronymic) protein precursor and its derived peptides are not confined to the central nervous system; they are also extensively expressed in a variety of peripheral tissues. frontiersin.org VGF's presence is predominantly noted in neuronal and neuroendocrine cells, where the 68 kDa precursor polypeptide is processed by prohormone convertases to generate a range of smaller, biologically active peptides. frontiersin.orgnih.gov This distribution in the periphery, including in endocrine glands and the peripheral nervous system, points towards significant roles in neuroendocrine regulation. nih.gov VGF immunoreactivity in animal tissues has been identified in peripheral neurons and in endocrine cells of the pituitary, adrenal medulla, gastrointestinal tract, and pancreas. frontiersin.orgnih.gov
Pituitary Gland
The pituitary gland is a notable site of VGF expression. frontiersin.orgwikipedia.org VGF peptides are found in endocrine cells within the gland, suggesting a role in hormonal regulation. nih.gov Studies have revealed VGF immunoreactivity in both the anterior and posterior pituitary. nih.gov The expression of VGF mRNA in the pituitary has been shown to fluctuate, for instance, varying during the estrous cycle in rats. nih.gov Further research has demonstrated a significant degranulation of VGF peptides, including PGH peptides, in the gonadotrophes of the female rat pituitary, indicating a dynamic role in reproductive functions. bioscientifica.com
Adrenal Medulla
VGF and its derived peptides are prominently expressed in the endocrine cells of the adrenal medulla. frontiersin.orgnih.govnih.govwikipedia.org Research across various species, including bovine, swine, and rat, has shown that VGF peptides are localized in medullary endocrine cells, with no staining observed in cortical cells. bioscientifica.com
A key finding is the differential processing and distribution of the VGF precursor within the adrenal medulla. nih.gov Specific VGF-derived peptides are localized to distinct cell types:
PGH peptides (VGF422–430) are found throughout the adrenal medulla in bovine and swine. bioscientifica.comnih.gov
C-terminus and TLQP peptides are confined to adrenaline-producing cells in bovine, swine, and rat. bioscientifica.comnih.gov
HVLL peptides (VGF604–612) , which are C-terminally shortened forms, are localized to nor-adrenaline cells. bioscientifica.comnih.gov
This differential distribution suggests that the processing of the VGF precursor is highly specific and may yield peptides with varied biological activities relevant to adaptive responses. bioscientifica.com Studies in acutely stressed swine and rats showed a significant increase in C-terminus and TLQP peptides, while PGH peptides remained unchanged, further highlighting the selective regulation of these peptides. nih.gov
| VGF-Derived Peptide | Cell Type Localization | Species Studied |
|---|---|---|
| PGH peptides | Throughout medulla | Bovine, Swine |
| C-terminus peptides | Adrenaline cells | Bovine, Swine, Rat |
| TLQP peptides | Adrenaline cells | Bovine, Swine, Rat |
| HVLL peptides | Nor-adrenaline cells | Bovine, Swine, Rat |
Gastrointestinal Tract (Myenteric Plexus, Endocrine Cells)
The gastrointestinal tract is another significant site of VGF expression, with VGF mRNA and peptides found in both the myenteric plexus and endocrine cells. frontiersin.orgnih.govwikipedia.org VGF mRNA has been detected in all layers of the gastrointestinal tract, including the mucosal, submucosal, and muscle layers of the stomach, small intestine, and large intestine. researchgate.net The most robust and consistent expression is observed in the myenteric plexus, which is situated between the longitudinal and circular smooth muscle layers and is critical for regulating gastrointestinal motility. researchgate.netwikipedia.org VGF immunoreactivity parallels the mRNA staining patterns. researchgate.net In addition to the myenteric plexus, VGF is also expressed in endocrine cells of the gut. nih.govnih.gov
Pancreas (Endocrine Cells)
VGF and its peptides are expressed in the endocrine cells of the pancreatic islets of Langerhans. frontiersin.orgnih.govwikipedia.org Pro-VGF is expressed in alpha (α), beta (β), and delta (δ) cells within the islets. nih.gov Studies in bovine, rat, and pig islets have shown that while almost all pancreatic endocrine cells express VGF mRNA, the distribution of specific VGF-derived peptides is highly cell-type-specific. nih.gov This suggests a complex, multifaceted processing of the proVGF protein that results in different peptides being localized to distinct endocrine cell populations. nih.gov
Immunohistochemical studies using antisera against specific VGF peptide sequences have revealed the following distribution: nih.gov
VGF(556-565) and VGF(282-291) immunoreactivity is found exclusively in delta cells, which produce somatostatin. nih.gov
An antiserum for the human C-terminus selectively labels alpha cells (producing glucagon) and pancreatic polypeptide cells. nih.gov
The VGF(443-588) antiserum also stains alpha and pancreatic polypeptide cells, and weakly labels beta cells (which secrete insulin). nih.gov
The VGF(298-306) peptide and the rat C-terminus are found in virtually all pancreatic endocrine cells. nih.gov
This selective distribution implies that different VGF peptides may be involved in specific regulatory mechanisms within the pancreas, influencing metabolism and hormone secretion. nih.gov
| VGF Peptide/Antiserum Target | Endocrine Cell Type Localization |
|---|---|
| VGF(556-565) | Delta (Somatostatin) Cells |
| VGF(282-291) | Delta (Somatostatin) Cells |
| Human C-terminus | Alpha (Glucagon) Cells, Pancreatic Polypeptide Cells |
| VGF(443-588) | Alpha (Glucagon) Cells, Pancreatic Polypeptide Cells, weak staining in Beta (Insulin) Cells |
| VGF(298-306) | Virtually all endocrine cells |
| Rat C-terminus | Virtually all endocrine cells |
Primary Sensory Neurons
In the peripheral nervous system, VGF is highly expressed in the dorsal root ganglia (DRG), which contain the cell bodies of primary sensory neurons. frontiersin.orgnih.govnih.gov VGF expression is known to be robustly regulated by neuronal lesions and growth factors. nih.gov Its expression is significantly upregulated in sensory neurons in response to peripheral tissue injury, nerve trauma, and inflammation. nih.govnih.gov Within the DRG, VGF has been found to be co-localized with other neuropeptides such as substance P and calcitonin gene-related peptide. nih.gov The upregulation of VGF in these neurons suggests its involvement in nociceptive processing and pathological pain states. nih.govnih.gov
Sympathetic Ganglia
Alongside primary sensory neurons, neurons of the sympathetic ganglia are another important site of high VGF expression in the peripheral nervous system. frontiersin.orgnih.govnih.govnih.gov This localization within the sympathetic chain points to a potential role for VGF and its derived peptides in regulating autonomic functions.
Cellular and Molecular Mechanisms of Action
Receptor Binding and Activation
VGF-derived peptides, particularly TLQP-21 and TLQP-62, have been shown to bind to and activate distinct receptor types, initiating diverse cellular signaling events.
TLQP-21 has been identified as a potent agonist for the G-protein coupled receptor Complement Component 3a Receptor 1 (C3AR1). idrblab.netnih.govpubcompare.aimedchemexpress.comncpsb.org.cnnih.gov This interaction involves a proposed folding-upon-binding mechanism, leading to the activation of the receptor. idrblab.netnih.govmedchemexpress.comnih.gov Activation of C3AR1 by TLQP-21 triggers an increase in intracellular calcium concentration. uniprot.orgnih.govpubcompare.aimedchemexpress.comncpsb.org.cnnih.govresearchgate.net Downstream signaling initiated by TLQP-21 binding to C3AR1 involves the activation of phospholipase C (PLC)-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). uniprot.orgmedchemexpress.comncpsb.org.cnresearchgate.net IP3 then mediates the release of calcium from intracellular stores, while DAG contributes to the activation of protein kinase C (PKC) pathways. uniprot.orgresearchgate.net This cascade also leads to the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2. medchemexpress.comncpsb.org.cnresearchgate.net
Studies have indicated variations in the potency of TLQP-21 depending on the species and the specific assay used. For instance, in some contexts, human TLQP-21 has shown lower potency for human C3AR1 compared to mouse TLQP-21 or the endogenous ligand C3a. idrblab.netmedchemexpress.comncpsb.org.cn A β-arrestin recruitment assay demonstrated that mouse TLQP-21 exhibited approximately three times lower EC50 than C3a for human C3AR1, while human TLQP-21 had an EC50 about 22 times lower than C3a. idrblab.net
Here is a summary of C3AR1 activation potency by TLQP-21:
| Peptide | Receptor | Species | Assay | EC50 (µM) | Reference |
| Mouse TLQP-21 | C3aR1 | Human | β-arrestin recruitment | ~3x lower than C3a | idrblab.net |
| Human TLQP-21 | C3aR1 | Human | β-arrestin recruitment | ~22x lower than C3a | idrblab.net |
| Mouse TLQP-21 | C3aR1 | Mouse | Intracellular Ca2+ increase | 10.3 | nih.govpubcompare.ai |
| Human TLQP-21 | C3aR1 | Human | Intracellular Ca2+ increase | 68.8 | nih.govpubcompare.ai |
| Human TLQP-21 | C3aR | Human | ERK signaling in macrophages | 135,000-fold lower than C3a | medchemexpress.comncpsb.org.cn |
TLQP-62 has been implicated in modulating neuronal function, including synaptic plasticity and neurogenesis, partly through its influence on the BDNF/TrkB signaling pathway. uniprot.org VGF-derived peptides, including TLQP-62, have been shown to induce acute and transient activation of the neurotrophin receptor NTRK2 (also known as TrkB). nih.gov This activation can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). nih.gov Studies suggest that TLQP-62 can enhance synaptic activity and stimulate neurogenesis in hippocampal regions. uniprot.org
Beyond GPCRs, TLQP-21 has been shown to interact with Complement Component 1 Q Subcomponent-Binding Protein (C1QBP). nih.govidrblab.netidrblab.netbiomolther.orgresearchgate.netdeciphergenomics.org This interaction has been observed in various cell types, including macrophages and microglia. nih.govresearchgate.net In microglia, the activation of C1QBP receptors by TLQP-21 has been associated with increased intracellular calcium levels and cellular hypersensitivity. nih.gov Furthermore, TLQP-21's interaction with C1QBP in mouse microglia has been reported to impair purinergic control of processes such as chemotaxis and phagocytosis. researchgate.net However, some research indicates that while TLQP-21 can activate microglial potassium currents via C3AR1, this effect does not appear to be mediated through C1QBP. researchgate.net Additionally, blocking C1QBP did not prevent the inhibition of ATP-evoked outward potassium currents induced by TLQP-21 in microglia. researchgate.net
Intracellular Signaling Cascades
Following receptor binding, VGF-derived peptides modulate various intracellular signaling pathways, contributing to their diverse biological effects.
The Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. nih.govacrobiosystems.com Research indicates that VGF-derived peptides, particularly TLQP-62, can modulate the AMPK pathway. ptglab.comuniprot.orgwikipedia.org Studies in GH3 cells, a rat pituitary cell line, have shown that treatment with TLQP-21 can lead to increased phosphorylation of AMPK. uniprot.org Conversely, another observation in the same cell line suggested a decrease in AMPK activation following TLQP-21 exposure. uniprot.org Further evidence for the involvement of the AMPK pathway comes from studies in VGF knockout mice, which exhibit decreased phosphorylation of AMPK (at the Thr172 site) in white adipose tissue. wikipedia.orgdouban.com This decrease in AMPK phosphorylation in VGF-deficient mice was associated with increased lipolysis, suggesting that VGF or its derived peptides may normally dampen sympathetic outflow to white adipose tissue, thereby influencing AMPK activity and lipid metabolism. wikipedia.orgdouban.com
The Protein Kinase C (PKC) pathway, a family of serine/threonine kinases, is involved in numerous cellular processes, including signal transduction, cell growth, and differentiation. ptglab.comgenecards.org VGF-derived peptides, such as TLQP-21, have been shown to regulate the PKC pathway. uniprot.orgresearchgate.net In GH3 cells, TLQP-21 treatment resulted in an increase in the phosphorylation of PKC. uniprot.org This effect appears to be linked to the peptide's ability to trigger an increase in cytosolic calcium, which in turn activates a phospholipase, leading to PKC phosphorylation. uniprot.org As mentioned earlier, the activation of PLC-β by TLQP-21's interaction with C3AR1 generates DAG, a known activator of PKC. researchgate.net PKC activation downstream of TLQP-21 signaling has also been shown to stimulate the phosphorylation of ERK1/2. researchgate.net Furthermore, the activation of PKC has been implicated in the regulated secretion of VGF-derived peptides themselves. idrblab.netwikipedia.org
Influence on Extracellular Signal-Regulated Kinase (ERK) Pathway
The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, involved in mediating various cellular processes such as proliferation, differentiation, and survival. wikipedia.orgscientificarchives.com Studies have indicated that VGF-derived peptides can modulate the activity of the ERK pathway. For instance, the VGF-derived peptide TLQP-62 has been shown to activate signal transduction cascades, including the modulation of the ERK pathway. researchgate.net While the precise mechanisms by which TLQP-62 influences ERK signaling are still under investigation, this finding highlights a potential link between VGF processing and the regulation of cellular responses mediated by the ERK cascade.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex network of protein kinases that relay signals from the cell surface to the nucleus, controlling gene expression and cellular activity. wikipedia.orgbio-techne.comresearchgate.net As the ERK pathway is a subfamily of MAPKs, the influence of VGF-derived peptides like TLQP-62 on ERK signaling researchgate.net directly implies an activation or modulation of the broader MAPK pathway. Activation of the MAPK pathway typically involves a cascade where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK. bio-techne.comwikipedia.org The modulation of this cascade by VGF-derived peptides suggests a role for VGF in influencing diverse cellular outcomes governed by MAPK signaling.
Induction of Cyclic AMP Response Element-Binding Protein (CREB) Phosphorylation
Cyclic AMP Response Element-Binding Protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, memory formation, and the regulation of gene expression. wikipedia.org Phosphorylation of CREB at specific residues, such as Serine 133, leads to its activation and the recruitment of coactivators, thereby influencing the transcription of target genes. wikipedia.orgsdbonline.orgnih.gov Research indicates that VGF-derived peptides can induce CREB phosphorylation. Specifically, the peptide TLQP-62 has been shown to induce acute and transient activation, leading to subsequent CREB phosphorylation. uniprot.org Furthermore, Brain-Derived Neurotrophic Factor (BDNF), which is known to upregulate VGF expression, also triggers CREB phosphorylation through various pathways, including the Ras/Erk/Rsk pathway and the activation of CaMKIV, which directly phosphorylates CREB. frontiersin.org This suggests that VGF and its derived peptides are involved in signaling cascades that converge on CREB, impacting downstream gene expression and cellular function.
Modulation of Intracellular Calcium Dynamics
Intracellular calcium ions (Ca2+) serve as crucial second messengers involved in a multitude of cellular processes, including neurotransmitter release, muscle contraction, and signal transduction. wikipedia.orgrndsystems.commdpi.com The precise regulation of intracellular calcium concentration is essential for maintaining cellular homeostasis. rndsystems.commdpi.com VGF-derived peptides have been implicated in modulating intracellular calcium dynamics. For example, TLQP-62 stimulates insulin (B600854) release, a process known to involve increased intracellular calcium mobilization. researchgate.net Additionally, VGF has been shown to interact with the C1QBP receptor in macrophages and microglia, leading to increased levels of intracellular calcium and hypersensitivity in these cells. uniprot.org These findings highlight the ability of VGF-derived peptides to influence cellular function by altering intracellular calcium levels.
Influence on Autonomic Nervous System Activity
The autonomic nervous system (ANS) regulates involuntary bodily functions, including heart rate, digestion, and respiratory rate. VGF and its derived peptides have been suggested to play a role in modulating ANS activity. VGF-derived peptides have been reported to have activities related to autonomic activation. uniprot.org Furthermore, studies on the expression patterns of VGF mRNA have shown its presence in developing neuroendocrine and autonomic nervous system tissues. bioscientifica.com This localization and observed activity suggest that VGF and its processing products contribute to the complex regulation of autonomic functions.
Mechanisms of Neuronal and Neuroendocrine Regulation
VGF is predominantly synthesized in neuronal and neuroendocrine cells, where it is stored in dense core vesicles and released upon appropriate stimuli. researchgate.netthermofisher.comnih.gov This targeted expression and regulated secretion underscore its significant role in regulating the functions of these systems.
Modulation of Glutamatergic Signaling
Table 1: Summary of VGF8a Peptide Effects on Signaling Pathways
| VGF-Derived Peptide | Pathway/Mechanism | Observed Effect | Reference |
| TLQP-62 | ERK Pathway | Modulation | researchgate.net |
| TLQP-62 | MAPK Pathway | Modulation (via ERK) | researchgate.net |
| TLQP-62 | CREB Phosphorylation | Induction (acute and transient) | uniprot.org |
| TLQP-62 | Intracellular Calcium Dynamics | Increased intracellular calcium mobilization | researchgate.net |
| VGF (overall) | Intracellular Calcium Dynamics (via C1QBP) | Increased intracellular calcium (macrophages/microglia) | uniprot.org |
| VGF (overall) | Autonomic Nervous System Activity | Autonomic activation | uniprot.org |
| VGF (overall) | Glutamatergic Signaling (via GABAergic interneurons) | Suppression of presynaptic glutamatergic neurons | uniprot.org |
| VGF (overall) | Glutamatergic Signaling | Modulation of glutamic acid levels and signaling | researchgate.net |
Activation of GABAergic Interneurons
VGF protein and certain peptides derived from its processing play a role in modulating neuronal activity, specifically through the activation of GABAergic interneurons. GABAergic interneurons are inhibitory neurons critical for balancing excitatory neurotransmission in the nervous system. Activation of these interneurons leads to the suppression of presynaptic glutamatergic neurons. biorxiv.orgglycosmos.orgnih.govnih.govproteinatlas.orgguidetomalariapharmacology.org
Research indicates that Neuroendocrine regulatory peptide-2 (NERP-2), a peptide cleaved from the VGF precursor, is involved in activating GABAergic interneurons. biorxiv.orgglycosmos.org This activation contributes to the regulatory effects of VGF on neuronal circuits. Studies have also associated VGF peptides expressed in GABAergic neurons with outcomes such as delayed cognitive decline. plos.org
Regulation of Secretory Vesicle Generation
VGF8a protein, as the precursor to numerous secreted peptides, is intrinsically linked to the process of secretory vesicle generation and the regulated secretory pathway. The protein is synthesized and then packaged into secretory vesicles, specifically large dense core vesicles (LDCVs) or dense core vesicles (DCVs), within neuroendocrine and neuronal cells. biorxiv.orgglycosmos.orggenecards.orgoup.comuniprot.orgnih.gov
Following translation in the rough endoplasmic reticulum, the signal peptide of VGF promotes its sorting into the regulated secretory pathway. uniprot.org Within this pathway, VGF undergoes proteolytic processing by enzymes such as prohormone convertases (PCSK1 and PCSK2) in a cell-type-specific manner, generating multiple bioactive peptides. biorxiv.orgglycosmos.org
Importantly, VGF has been shown to promote the biogenesis of immature LDCVs and targets itself into these vesicles in the Golgi apparatus. uniprot.org The processed VGF-derived peptides are stored within these dense core granules and are released upon appropriate stimuli through the regulated secretory pathway. genecards.org This highlights a dual role for this compound: serving as a source of secreted neuropeptides and actively participating in the formation and trafficking of the vesicles from which these peptides are released.
Key Findings on VGF and Secretory Vesicles
| Process | Observation | Source(s) |
| Packaging and Processing | VGF is packaged and proteolytically processed in secretory vesicles. | biorxiv.orgglycosmos.orggenecards.orgoup.comuniprot.orgnih.gov |
| Storage Location | Stored in dense core vesicles (DCVs) / large dense core vesicles (LDCVs). | genecards.org |
| Secretion Mechanism | Released via the regulated secretory pathway upon stimulation. | genecards.org |
| Role in Vesicle Formation | Promotes the biogenesis of immature LDCVs. | uniprot.org |
| Sorting into Secretory Pathway | Signal peptide promotes sorting into the regulated secretory pathway. | uniprot.org |
Physiological Roles and Biological Functions
Neurobiological Functions
VGF and its derived peptides are extensively involved in the development, function, and plasticity of the central nervous system. researchgate.net They are implicated in fundamental processes such as the formation of synapses, the birth of new neurons, and the structural outgrowth of neuronal processes. nih.govresearchgate.net These cellular-level functions translate into significant roles in higher-order cognitive processes.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. frontiersin.orgnih.gov VGF plays a significant role in this process. Studies have shown that a reduction in VGF expression can impair the phosphorylation of key synaptic plasticity markers like cofilin and synapsin in the hippocampus of adult mice. researchgate.netnyu.edunih.gov Furthermore, research on VGF knockout mice has revealed that while long-term potentiation (LTP), a form of synaptic strengthening, may appear normal, long-term depression (LTD), a process of synaptic weakening, cannot be induced. nih.gov This indicates that VGF is essential for the full dynamic range of synaptic modifications. The VGF-derived peptide TLQP-62 has been shown to modulate hippocampal synaptic transmission through a BDNF-dependent mechanism, further underscoring the protein's importance in regulating the strength of connections between neurons. nih.gov
Table 1: Impact of VGF Deficiency on Synaptic Plasticity Markers
| Marker | Function | Effect of Reduced VGF Expression |
|---|---|---|
| Cofilin (phosphorylated) | Regulates actin dynamics at the synapse | Impaired learning-evoked phosphorylation researchgate.netnih.gov |
| Synapsin (phosphorylated) | Regulates neurotransmitter release | Impaired learning-evoked phosphorylation researchgate.netnih.gov |
| Long-Term Depression (LTD) | Weakening of synaptic strength | Could not be induced in VGF knockout mice nih.gov |
VGF and its derived peptides are also involved in neurogenesis, the process of generating new neurons. nih.govresearchgate.net The C-terminal peptide TLQP-62, in particular, has been found to promote the proliferation of early-phase neural progenitor cells in the adult hippocampus. nih.gov This process is dependent on both glutamate and BDNF signaling, indicating a complex interplay of factors that VGF helps to orchestrate. nih.gov By fostering the creation of new neurons in a critical brain region for learning and memory, VGF contributes to the brain's ongoing capacity for adaptation and information storage.
The physical growth and extension of neurites (axons and dendrites) are fundamental to the formation of neural circuits. VGF has been identified as a promoter of neurite outgrowth. researchgate.net This function is consistent with its initial discovery as a gene induced by Nerve Growth Factor (NGF), a well-known promoter of neurite extension. researchgate.netnih.gov The ability of VGF to facilitate the structural development of neurons is a key aspect of its role in both the developing and adult nervous systems.
Given its roles in synaptic plasticity and neurogenesis, it is not surprising that VGF significantly modulates learning processes. VGF knockout mice exhibit impairments in hippocampal-dependent spatial learning tasks. nih.gov This suggests that the protein is necessary for the proper acquisition and processing of spatial information. The molecular mechanisms underlying this involve the regulation of synaptic strength and the integration of new neurons into existing circuits, both of which are critical for effective learning.
VGF and its C-terminal peptide, TLQP-62, are critically involved in the consolidation of memory, particularly in the hippocampus. researchgate.netnih.govnih.gov Fear memory training has been shown to transiently increase the expression of VGF and the levels of TLQP-62 in the adult mouse hippocampus. researchgate.netnyu.edunih.gov Conversely, sequestering this peptide immediately after training impairs the formation of that memory. researchgate.netnyu.edunih.gov
The mechanism of action for TLQP-62 in memory formation involves the activation of the TrkB receptor, the receptor for BDNF. researchgate.netnih.govnih.gov TLQP-62 induces a rapid and transient activation of TrkB and the subsequent phosphorylation of CREB (cAMP response element-binding protein), a key transcription factor in memory consolidation. researchgate.netnih.gov This suggests that VGF and TLQP-62 are part of a positive feedback loop with the BDNF-TrkB signaling pathway, which is essential for strengthening synaptic connections and stabilizing long-term memories. researchgate.netnih.govnih.gov Administration of TLQP-62 immediately after training has been shown to enhance long-term memory formation. researchgate.netnih.gov
Table 2: Role of VGF/TLQP-62 in Memory Formation
| Process | Observation | Reference |
|---|---|---|
| Fear Memory Training | Transiently induces hippocampal VGF expression and TLQP-62 levels. | researchgate.netnih.gov |
| TLQP-62 Sequestration Post-Training | Impairs memory formation. | researchgate.netnih.gov |
| TLQP-62 Administration Post-Training | Enhances long-term memory formation. | researchgate.netnih.gov |
| VGF Knockout Mice | Exhibit impaired fear and spatial memory. | researchgate.netnih.govnih.gov |
The cerebellum is crucial for motor control, coordination, and some cognitive functions. VGF plays a role in its proper development. However, research indicates that excessive levels of VGF can be detrimental. In a study of VGF-overexpressing mice, both cerebellar development and motor function were found to be impaired. nih.govnih.gov These mice exhibited a smaller cerebellar sagittal section area. nih.gov At the cellular level, the number of proliferative granule cell precursors was lower, and there was a decrease in the number of mature granule cells in postnatal VGF-overexpressing mice. nih.gov This was associated with increased phosphorylation of Trk and Erk1, suggesting that VGF influences cerebellar granule cell development by promoting MAPK signaling. nih.gov Consequently, adult mice overexpressing VGF showed motor disabilities. nih.gov This highlights that the precise regulation of VGF expression is critical for normal brain development and function.
Visual System Development and Synaptogenesis
The VGF protein is an important, albeit indirect, player in the development and plasticity of the visual system, primarily through its role in synaptogenesis—the formation of synapses between neurons. The expression of the VGF gene is induced by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). nih.govnih.gov These neurotrophins are well-established as critical regulators of neuronal development, synaptic plasticity, and the structural wiring of the nervous system, including the visual cortex. nih.govmdpi.com
VGF expression is notably high in the primary visual cortex and has been observed in geniculocortical afferents—nerve fibers projecting from the thalamus to the visual cortex—coinciding with the period of synaptogenesis. nih.govnih.gov This suggests that VGF is present and active at a critical time and location for the formation of visual circuits.
Research on VGF-derived peptides, particularly in the hippocampus, has provided insight into the mechanisms by which VGF contributes to the formation of synaptic connections. The VGF-derived peptide TLQP-62, for example, has been shown to promote the growth and branching of dendrites and increase the density of dendritic spines, which are the primary sites of excitatory synapses. researchgate.net Furthermore, treatment with TLQP-62 leads to an increased co-localization of presynaptic (synaptotagmin-1) and postsynaptic (PSD-95) protein markers, indicating the formation of functional synapses. researchgate.net VGF also participates in a positive feedback loop with BDNF; the peptide TLQP-62 can stimulate the secretion of BDNF, which in turn can induce VGF gene expression, thereby amplifying the molecular signals that support synaptic plasticity and formation. nih.gov
While much of the direct mechanistic research has been conducted in other brain regions like the hippocampus, these findings on VGF's role in promoting the fundamental cellular processes of synaptogenesis are highly relevant to the development and maintenance of the intricate neural networks of the visual system. nih.govresearchgate.net
Energy Homeostasis and Metabolic Regulation
The VGF protein and its derived peptides are key regulators of energy balance, influencing everything from metabolic rate to food intake and glucose control. The discovery that mice lacking the VGF gene exhibit a lean, hypermetabolic phenotype resistant to obesity underscored the critical role of this protein in metabolic regulation. nih.gov VGF peptides exert their effects through complex interactions within the central and peripheral nervous systems, modulating outflow to metabolic tissues.
VGF plays a profound role in governing the body's rate of energy expenditure. Studies involving VGF knockout (VGF-/-) mice have been instrumental in revealing this function. These mice consistently display a hypermetabolic phenotype, characterized by a significantly higher rate of oxygen consumption compared to their wild-type counterparts, indicating an elevated metabolic rate. nih.govnih.gov This increase in energy expenditure occurs without a corresponding increase in locomotor activity, suggesting that the metabolic effect is independent of physical movement. nih.govresearchgate.net
The mechanisms underlying this increased energy expenditure involve significant changes in adipose tissue. In VGF-/- mice, brown adipose tissue (BAT) shows gene expression changes consistent with increased fatty acid oxidation, while white adipose tissue (WAT) displays signs of increased lipolysis (breakdown of fat) and decreased lipogenesis (creation of fat). nih.govresearchgate.net These alterations suggest that the absence of VGF leads to a state of heightened sympathetic nervous system activity, promoting the mobilization and burning of fat stores. nih.gov
Conversely, specific peptides derived from the VGF precursor have been shown to actively modulate energy expenditure. The peptide TLQP-21, when administered centrally in mice, increases resting energy expenditure and core body temperature. nih.govresearchgate.net This effect is believed to be mediated by the stimulation of the autonomic nervous system, leading to the activation of the adrenal medulla and adipose tissues. nih.govnih.gov The administration of TLQP-21 results in the upregulation of key thermogenic markers in adipose tissue, such as uncoupling protein 1 (UCP1), which facilitates the burning of calories to produce heat. nih.govresearchgate.net
Table 1: Metabolic Phenotypes in VGF Knockout Mice vs. Effects of TLQP-21 Administration
| Feature | VGF Knockout (VGF-/-) Mice | Wild-Type Mice with Central TLQP-21 Administration |
|---|---|---|
| Energy Expenditure | Significantly increased (hypermetabolic) nih.govmdpi.com | Increased nih.govnih.gov |
| Body Temperature | - | Increased nih.gov |
| Adipose Tissue | Decreased fat storage; increased lipolysis in WAT; increased fatty acid oxidation in BAT nih.govresearchgate.net | Upregulation of thermogenic markers (e.g., UCP1, β3-AR) in WAT nih.gov |
| Food Intake | Normal in absolute terms; increased relative to body weight nih.gov | Generally unchanged (in mice) pnas.org |
| Body Weight | Lean phenotype; resistant to diet-induced obesity nih.gov | Prevents early phase of diet-induced obesity nih.gov |
The VGF system exerts complex and often contradictory control over food intake and appetite, with different VGF-derived peptides demonstrating distinct orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing) properties.
The role of the full VGF protein is context-dependent. While VGF knockout mice consume a normal amount of food in absolute terms, they eat more relative to their smaller body size. nih.gov Critically, the absence of VGF prevents the development of hyperphagia (abnormally increased appetite) in mouse models of obesity, such as those induced by gold thioglucose treatment or in genetically obese (e.g., ob/ob) mice. nih.govnih.gov This indicates that VGF is a necessary component of the signaling pathways that drive overeating in certain pathological states.
The diverse effects on appetite are mediated by specific VGF-derived peptides:
TLQP-21: This peptide has been shown to decrease food intake in Siberian hamsters, primarily by reducing meal size, which suggests it enhances satiety. researchgate.net However, studies in mice have found that central administration of TLQP-21 does not significantly alter food intake, despite its effects on energy expenditure. pnas.org
NERP-2 (Neuroendocrine Regulatory Peptide-2): In stark contrast to TLQP-21, NERP-2 acts as an orexigenic peptide. Central administration of NERP-2 increases food intake in rats. nih.gov
Other Peptides: Preliminary evidence suggests that other VGF-derived peptides, including TLQP-62 and HHPD-41, may also stimulate food intake. nih.gov
A key mechanism for the appetite-stimulating effects of VGF peptides involves the orexin system . Orexins are well-known neuropeptides produced in the lateral hypothalamus that strongly promote feeding and wakefulness. wustl.edu Research has demonstrated a direct link between NERP-2 and this system. NERP-2 is found co-localized with orexin in neurons of the lateral hypothalamus, and its administration activates these same neurons. nih.gov Crucially, the increase in food intake induced by NERP-2 is blocked by orexin receptor antagonists and is absent in mice that lack the orexin gene, confirming that NERP-2 exerts its orexigenic effects through an orexin-dependent pathway. nih.gov
This functional diversity is further reflected in the hypothalamus, where VGF expression shifts depending on the body's energy status. In a fed state, VGF is co-localized with pro-opiomelanocortin (POMC) neurons, which suppress appetite. nih.govfrontiersin.org During fasting, VGF expression increases and shifts to co-localization with neuropeptide Y (NPY) neurons, which potently stimulate appetite. nih.govfrontiersin.org
Table 2: Effects of VGF-Derived Peptides on Food Intake
| VGF-Derived Peptide | Effect on Food Intake | Mechanism/Notes |
|---|---|---|
| TLQP-21 | Decreased (in Siberian hamsters) researchgate.net | Acts as a satiety signal, reducing meal size. researchgate.net |
| NERP-2 | Increased (in rats) nih.gov | Orexigenic; effect is dependent on the orexin system. nih.gov |
| TLQP-62 | Increased (preliminary evidence) nih.gov | Orexigenic. |
| HHPD-41 | Increased (preliminary evidence) nih.gov | Orexigenic. |
VGF and its peptide derivatives play a significant role in regulating blood glucose levels and insulin (B600854) sensitivity. Mice lacking the VGF gene exhibit lower baseline levels of serum glucose and insulin, consistent with their lean and hypermetabolic state. nih.gov These knockout mice also show enhanced insulin sensitivity, meaning their cells are more responsive to insulin's signal to take up glucose from the blood. nih.gov
Furthermore, the absence of VGF confers protection against the hyperglycemia (high blood glucose) and hyperinsulinemia (high blood insulin) that typically develop in models of obesity. For example, when the VGF gene is deleted in genetically obese ob/ob mice, which lack leptin, the severe hyperglycemia is prevented, and insulin levels are significantly attenuated. nih.gov Similarly, VGF knockout mice are resistant to the hyperglycemia that normally follows treatment with gold thioglucose, a compound that induces obesity by damaging hypothalamic centers. nih.gov
Specific VGF-derived peptides have also been implicated in glucose regulation. The peptide TLQP-62 has been shown to enhance glucose tolerance in both lean and obese hamsters. researchgate.net Acute or prolonged treatment with TLQP-62 led to a more effective clearance of glucose from the blood following a glucose challenge, an effect that was accompanied by an increased insulin response. researchgate.net This suggests that TLQP-62 may act, at least in part, by promoting insulin secretion from pancreatic beta-cells.
VGF signaling is a key modulator of lipolysis, the metabolic process of breaking down stored triglycerides in adipocytes (fat cells) into free fatty acids and glycerol, which can then be used for energy. The hypermetabolic and lean phenotype of VGF knockout mice is associated with significant changes in fat cell metabolism. Gene expression analysis in the white adipose tissue (WAT) of these mice reveals an upregulation of pathways involved in lipolysis and a downregulation of those involved in lipogenesis (the synthesis and storage of fats). nih.govresearchgate.net This molecular shift indicates that in the absence of VGF, there is a net mobilization of stored fat.
VGF interacts with and influences the levels of key hormones that regulate hunger and energy balance, most notably leptin and ghrelin.
Leptin: This hormone is produced by adipose tissue and acts as a long-term signal of energy stores, suppressing appetite and increasing energy expenditure. In VGF knockout mice, the significant reduction in body fat is accompanied by markedly reduced circulating leptin levels. nih.gov Despite these low leptin levels, which would normally trigger a strong hunger signal and reduce metabolic rate, the knockout mice remain lean and hypermetabolic. nih.gov This suggests that VGF functions downstream of leptin or in a parallel pathway regulating energy expenditure. nih.gov Further evidence for this relationship comes from studies showing that fasting, which lowers leptin, induces an increase in VGF mRNA in the hypothalamus, and this induction is prevented by the administration of exogenous leptin. nih.govfrontiersin.org
Ghrelin: Known as the "hunger hormone," ghrelin is produced primarily in the stomach and stimulates appetite. The VGF-derived peptide TLQP-21 has been shown to influence ghrelin levels. In studies where TLQP-21 was administered to prevent high-fat diet-induced obesity, it also prevented the associated alterations in leptin and ghrelin levels, helping to maintain a more normal hormonal profile. scite.ai
The interplay between VGF peptides and these hormones highlights VGF's role as an integral part of the complex neuroendocrine network that senses and responds to changes in energy status, thereby coordinating appetite, metabolism, and fat storage.
Neuroendocrine and Endocrine Functions
The VGF8a protein, a member of the granin family of neurosecretory proteins, undergoes extensive post-translational processing to generate a variety of bioactive peptides. These peptides exert significant influence over a wide array of neuroendocrine and endocrine functions, playing crucial roles in maintaining physiological homeostasis.
Regulation of Vasopressin Release
VGF-derived peptides, specifically Neuroendocrine Regulatory Peptide-1 (NERP-1) and Neuroendocrine Regulatory Peptide-2 (NERP-2), are implicated in the control of body fluid homeostasis through the regulation of vasopressin release umn.edu. These peptides act on the central nervous system to modulate the secretion of vasopressin, a key hormone in maintaining water balance. The regulatory action of NERP peptides on vasopressin release is a critical component of the body's response to changes in plasma osmolarity and blood pressure.
Control of Hypothalamus-Pituitary Complex
The this compound and its derived peptides play a significant role in the regulation of the hypothalamus-pituitary complex, a central axis of the endocrine system. Evidence suggests that various VGF peptides exert control over this complex through specific neuroendocrine mechanisms nih.gov. This regulation is crucial for a range of physiological processes, including stress responses, growth, and reproduction. The expression of VGF in hypothalamic neurons and the pituitary gland underscores its importance in modulating the intricate communication and feedback loops within this axis.
Impact on Pancreatic Hormone Secretion (e.g., Insulin Secretion)
Within the endocrine pancreas, VGF-derived peptides have been shown to influence hormone secretion, most notably insulin. The VGF C-terminal peptide TLQP-62 has been identified as a potent stimulator of insulin secretion from pancreatic beta cells. This peptide has been observed to induce a significant increase in both basal and glucose-stimulated insulin release in insulinoma cell lines nih.gov. The mechanism of action involves the mobilization of intracellular calcium and the rapid expression of the insulin 1 gene nih.gov. These findings suggest that TLQP-62 may act as an insulinotropic peptide, playing a role in glucose homeostasis.
Table 1: Effects of VGF-Derived Peptides on Pancreatic Hormone Secretion
| VGF-Derived Peptide | Target Cell | Primary Effect | Mechanism of Action |
| TLQP-62 | Pancreatic Beta Cells | Stimulates Insulin Secretion | Increased intracellular calcium mobilization and fast expression of the insulin 1 gene. |
Regulation of Gastric Acid Secretion and Emptying
VGF-derived peptides also exert regulatory effects on gastrointestinal functions, including gastric acid secretion and gastric emptying. The peptide NERP-2 has been shown to regulate gastric acid secretion through the orexin pathway researchgate.net. In addition, the VGF-derived peptide TLQP-21 has been demonstrated to influence gastric motility. Intracerebroventricular injection of TLQP-21 significantly decreases gastric emptying by approximately 40% in rats nih.govnih.gov. This effect is mediated by the central stimulation of prostaglandin release nih.govnih.gov. These findings highlight the dual role of VGF peptides in both central and local regulation of gastric motor functions.
Pain Pathways and Sensory Modulation
The this compound and its cleavage products are significantly involved in the modulation of pain pathways, particularly in the context of neuropathic pain.
Role in Neuropathic Pain Mechanisms
Following peripheral nerve injury, there is a rapid and robust upregulation of VGF in sensory neurons nih.govjneurosci.org. This increased expression is a key factor in the development of neuropathic pain, a chronic pain state caused by damage to the somatosensory nervous system. VGF-derived peptides, released from the central terminals of sensory neurons, act as signaling molecules that contribute to the heightened pain sensitivity characteristic of this condition.
One of the key peptides implicated in neuropathic pain is TLQP-21. This peptide has been shown to induce hyperalgesia, an increased sensitivity to pain nih.gov. The pronociceptive effects of VGF peptides are mediated, in part, through the activation of immune cells in the nervous system. For instance, TLQP-21 can activate macrophages and spinal microglia researchgate.netnih.gov. This activation leads to the release of pro-inflammatory molecules that enhance the excitability of pain-transmitting neurons, contributing to mechanical and thermal hypersensitivity researchgate.net.
Research has identified specific receptors through which VGF-derived peptides exert their effects on pain pathways. The globular heads of the C1q receptor (gC1qR) has been identified as a receptor for TLQP-21, and its activation on macrophages is crucial for the development of nerve injury-associated mechanical hypersensitivity nih.gov. Additionally, the complement C3a receptor 1 (C3aR1) on microglia is involved in the hyperalgesia induced by TLQP-21 researchgate.net. The interaction between VGF-derived peptides and these receptors on immune cells highlights a novel interplay between neuronal and immune signaling in the pathophysiology of neuropathic pain nih.gov.
The signaling pathways activated by VGF peptides in the context of pain have also been investigated. The thermal hyperalgesia evoked by VGF-derived peptides, including TLQP-21 and LQEQ-19, is dependent on the activation of the p38 mitogen-activated protein kinase (MAPK) pathway in microglial cells jneurosci.orgumn.edu.
Table 2: VGF-Derived Peptides and Their Role in Neuropathic Pain
| VGF-Derived Peptide | Key Function in Neuropathic Pain | Cellular Target | Receptor(s) | Downstream Signaling |
| TLQP-21 | Induces thermal and mechanical hypersensitivity. | Macrophages, Spinal Microglia | gC1qR, C3aR1 | p38 MAPK |
| LQEQ-19 | Evokes thermal hyperalgesia. | Spinal Microglia | Not specified | p38 MAPK |
Involvement in Inflammatory Pain Responses
The this compound and its derived peptides play a significant role in the modulation of inflammatory pain. Research indicates that VGF is upregulated in animal models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model. nih.gov This upregulation is observed not only in injured neurons but also in uninjured ones, suggesting a broader role in inflammatory conditions and associated tissue damage following surgery. nih.gov
Endogenous VGF-derived peptides are implicated in contributing to hypersensitivity induced by inflammation. nih.gov One of the key mechanisms involves the VGF-derived peptide TLQP-21, which stimulates cyclooxygenase (COX) activity. nih.gov This stimulation leads to the synthesis of prostaglandins, which are well-established mediators of inflammation and pain. nih.gov Prostaglandins can sensitize nociceptors by increasing levels of cyclic AMP, which in turn reduces the activation threshold of sodium channels. nih.gov
In the formalin test, an acute inflammatory pain model, peripheral administration of TLQP-21 has been shown to exacerbate pain-associated behaviors in the second phase, which is characterized by ongoing peripheral activity and central sensitization. nih.gov Furthermore, intrathecal treatment with an antibody that neutralizes TLQP-21 can inhibit tactile hypersensitivity and thermal hyperalgesia in mice with CFA-induced inflammation. nih.gov This suggests that endogenous TLQP-21 is a critical contributor to the spinal mechanisms of inflammatory pain. nih.gov
The following table summarizes the key findings regarding the involvement of VGF8a and its peptides in inflammatory pain.
| Model/Condition | Observation | Mediator/Mechanism | Reference |
| CFA model of inflammatory pain | Upregulation of VGF | Not specified | nih.gov |
| In vivo studies | TLQP-21 evokes thermal hypersensitivity | p38 MAPK, COX, lipooxygenase | nih.gov |
| Formalin test (second phase) | TLQP-21 worsens pain-associated behaviors | Central and peripheral sensitization | nih.gov |
| CFA-induced inflammation | Anti-TLQP-21 IgG inhibits hypersensitivity | Neutralization of endogenous TLQP-21 | nih.gov |
Interaction with Nociceptive Signals
VGF and its derivatives are deeply involved in the processing of nociceptive signals. The dorsal root ganglia (DRG), which house the cell bodies of nociceptors, show increased levels of VGF mRNA and protein in animal models of persistent pathological pain. nih.gov This suggests that transcriptional changes in VGF within sensory neurons affect neuronal sensitivity to pain. nih.gov
VGF-derived peptides are colocalized with Substance P (SP) in cultured DRG cells. nih.gov SP is a well-known neuropeptide with a significant role in nociception and the pathophysiology of inflammatory diseases. nih.gov This colocalization suggests that VGF-derived peptides may be released along with SP in response to nociceptive stimuli, contributing to the inflammatory process. nih.gov
Administration of exogenous VGF-derived peptides has been shown to result in both mechanical and thermal hypersensitivity. nih.gov Specifically, the C-terminal peptide TLQP-21 has pro-nociceptive effects at the spinal level. nih.gov Application of exogenous TLQP-21 induces dose-dependent thermal hyperalgesia. nih.gov This effect can be inhibited by a p38 MAPK inhibitor, as well as by inhibitors of cyclooxygenase and lipoxygenase, indicating the involvement of these signaling pathways. nih.gov
The table below outlines the interaction of VGF8a and its peptides with nociceptive signaling pathways.
| Location/Model | Finding | Implication | Reference |
| Dorsal Root Ganglia (DRG) | Increased VGF mRNA and protein in pain models | Altered neuronal sensitivity | nih.gov |
| Cultured DRG cells | VGF-derived peptides colocalized with Substance P | Co-release in response to nociceptive stimuli | nih.gov |
| In vivo administration | Exogenous VGF peptides induce hypersensitivity | Pro-nociceptive role | nih.gov |
| Spinal application | TLQP-21 induces thermal hyperalgesia | Involvement of spinal pain mechanisms | nih.gov |
Behavioral and Affective Modulation
Influence on Depression-Related Behaviors
VGF has been identified as a significant modulator of depression-like behaviors. Studies have shown that VGF levels are downregulated in the hippocampus of human subjects with depression and in mice subjected to chronic social defeat stress (CSDS). nih.gov Conversely, VGF is upregulated in the nucleus accumbens (NAc) of depressed male subjects and stressed mice. nih.gov
Experimental manipulation of VGF expression in specific brain regions has provided causal evidence for its role in depression. Adeno-associated virus (AAV)-mediated ablation of VGF in the dorsal hippocampus (dHc) of mice leads to pro-depressant behaviors, while its overexpression in the same region induces antidepressant effects. nih.gov The opposite effects are observed with VGF manipulation in the NAc. nih.gov
Mice with reduced VGF levels, either genetically (Vgf+/-) or through targeted ablation in the dHc, exhibit increased susceptibility to CSDS. nih.gov Furthermore, these mice show impaired responses to the antidepressant effects of ketamine in the forced swim test, suggesting that VGF is involved in the therapeutic mechanism of this drug. nih.govnih.gov The antidepressant response to ketamine has been associated with rapid VGF translation in the hippocampus. nih.gov
The following table summarizes research findings on VGF's role in depression-related behaviors.
| Subject/Model | Brain Region | VGF Level Change | Behavioral Outcome | Reference |
| Depressed Humans | Hippocampus | Decreased | N/A | nih.gov |
| CSDS Mice | Hippocampus | Decreased | Pro-depressant | nih.gov |
| AAV-VGF Ablation Mice | Dorsal Hippocampus | Decreased | Pro-depressant | nih.gov |
| AAV-VGF Overexpression Mice | Dorsal Hippocampus | Increased | Antidepressant | nih.gov |
| Vgf+/- Mice | N/A | Decreased | Increased susceptibility to stress | nih.gov |
Impact on Anxiety-Like Behaviors
The VGF system also appears to play a role in the modulation of anxiety. Research has shown that the VGF-derived peptide TLQP-62 can prevent anxiety-like behaviors in mice. nih.gov Specifically, intracerebroventricular injection of murine TLQP-62 prior to a lipopolysaccharide-induced immune response prevented the development of anxiety-like behaviors through a mechanism involving brain-derived neurotrophic factor (BDNF) and its receptor TrkB. nih.gov
While direct studies on VGF8a and anxiety are emerging, related research on astrocytic proteins provides some context. The deletion of the vesicular nucleotide transporter (Vnut) in astrocytes of adult mice has been shown to increase anxiety-like behaviors, particularly in females. uky.edu This suggests that molecules released by astrocytes, a category that can be influenced by neuronal factors like VGF, are important for regulating mood and anxiety. uky.edu
Regulation of Sexual Behavior and Reproduction (e.g., Penile Erection, Ovarian Follicle Development)
VGF-derived peptides have been shown to influence male sexual function. Specifically, certain peptides derived from the C-terminal portion of pro-VGF can induce penile erection in male rats when injected into the hypothalamic paraventricular nucleus (PVN). nih.gov The peptides VGF(577-617), VGF(588-617), and VGF(599-617) were effective in a dose-dependent manner. nih.gov The mechanism is thought to involve the activation of paraventricular oxytocinergic neurons that mediate penile erection. nih.gov The erectogenic effect of VGF(588-617) was reduced by an oxytocin antagonist, further supporting the involvement of the oxytocin system. nih.gov
In the context of female reproduction, VGF's role is suggested by its presence in the pituitary and its modulation with the estrous cycle. researchgate.net The ovarian follicle is the fundamental unit of the ovary, responsible for oocyte development and hormone production necessary for the ovarian cycle. animal-reproduction.org Folliculogenesis is a complex process regulated by various signaling pathways and hormones from the hypothalamic-pituitary-ovarian axis. nih.govnih.gov While direct evidence linking VGF8a to ovarian follicle development is still being established, its expression in gonadotroph and lactotroph cells in the rat anterior pituitary points to a potential regulatory role in reproduction. researchgate.net
The table below details the effects of VGF-derived peptides on penile erection.
| Peptide | Injection Site | Effect | Proposed Mechanism | Reference |
| VGF(577-617) | Paraventricular Nucleus (PVN) | Induces penile erection | Activation of oxytocinergic neurons | nih.gov |
| VGF(588-617) | Paraventricular Nucleus (PVN) | Induces penile erection | Activation of oxytocinergic neurons | nih.gov |
| VGF(599-617) | Paraventricular Nucleus (PVN) | Induces penile erection | Activation of oxytocinergic neurons | nih.gov |
| VGF(556-576) | Paraventricular Nucleus (PVN) | Ineffective | N/A | nih.gov |
Response to Stress
VGF is a key component of the neurobiological response to stress. As mentioned previously, chronic social defeat stress in mice leads to a decrease in VGF expression in the hippocampus. nih.gov This downregulation is associated with an increased susceptibility to the behavioral consequences of stress. nih.gov
The hypothalamus, a critical brain region for regulating stress responsiveness and homeostasis, has abundant VGF expression. researchgate.netnih.gov VGF knockout mice display a phenotype that includes hyperactivity and hypermetabolism, which can be interpreted as an altered stress response. researchgate.net These findings suggest that VGF plays a crucial role in maintaining energy homeostasis and modulating behavioral responses under both basal and stressful conditions. researchgate.net The regulation of VGF by neuronal activity, including injury and seizure, further underscores its role as a stress-responsive gene. researchgate.net
Role in Disease Pathogenesis Pre Clinical Models
Neurodegenerative Disorders
Pre-clinical research utilizing various animal and cell models has begun to unravel the multifaceted involvement of VGF-derived peptides in the mechanisms underlying several neurodegenerative disorders. These studies provide a critical foundation for understanding their potential therapeutic and diagnostic applications.
Alzheimer's Disease Models
VGF levels are consistently found to be decreased in the brain tissue and cerebrospinal fluid (CSF) of Alzheimer's disease (AD) patients, correlating with disease severity. nih.gov This has prompted investigations into the role of VGF-derived peptides in AD pathogenesis using transgenic mouse models that recapitulate key aspects of the disease.
A hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain. Studies in transgenic mouse models of familial AD have demonstrated that specific VGF-derived peptides can influence this pathological feature. The C-terminal peptide TLQP-21 has been reported to reduce the burden of Aβ plaques. nih.gov Another C-terminal peptide, TLQP-62, has also been shown to decrease Aβ plaque load in the 5xFAD transgenic mouse model of Alzheimer's disease. nih.govoup.com
Microglia, the resident immune cells of the brain, play a dual role in AD, being involved in both the clearance of Aβ and in promoting neuroinflammation. VGF-derived peptides appear to modulate microglial activity. TLQP-21 binds to receptors on the surface of microglial cells, stimulating their chemotaxis and phagocytic activity. nih.govoup.com This enhanced phagocytosis is a proposed mechanism for the observed reduction in Aβ plaques. nih.gov Similarly, administration of TLQP-62 in 5xFAD mice has been found to lessen the activation of microglia associated with the disease pathology. nih.govoup.com
Interactive Table 1: Effects of VGF-derived Peptides on Alzheimer's Disease Pathology in Pre-clinical Models
| VGF-derived Peptide | Pre-clinical Model | Effect on Amyloid-β Plaques | Effect on Microglial Activation |
| TLQP-21 | Transgenic mouse model of familial AD | Reduction | Triggers chemotaxis and phagocytosis |
| TLQP-62 | 5xFAD transgenic mouse model | Reduction | Reduction of disease-associated activation |
Neuritic dystrophy, the degeneration of neuronal processes, is another key pathological feature of Alzheimer's disease. The actions of VGF-derived peptides extend to mitigating this aspect of the disease. The same microglial-mediated mechanisms triggered by TLQP-21 that reduce Aβ plaques also contribute to a decrease in neuritic dystrophy in a transgenic mouse model of familial AD. nih.govmdpi.com
Huntington's Disease Models
Expression differences of VGF-derived peptides have also been noted in Huntington's disease (HD), a hereditary neurodegenerative disorder. nih.gov In vitro and in vivo models of HD have been employed to investigate the potential protective effects of these peptides.
Research has shown that the C-terminal VGF-derived peptide AQEE-30 exhibits protective effects in models of Huntington's disease. mdpi.comoup.com In an in vitro study using STHdhQ111 cells, which are derived from a knock-in HD mouse model, AQEE-30 was found to inhibit cell death and the aggregation of the mutant huntingtin (mHtt) protein. nih.gov In contrast, another VGF peptide, TLQP-21, did not demonstrate a similar protective effect in this cell model. nih.gov
Furthermore, a compound known as SUN N8075, which upregulates the expression of VGF mRNA, has been tested in the R6/2 mouse model of HD. nih.gov Treatment with this compound led to an improvement in survival and a reduction in the clasping phenotype, a characteristic motor deficit in these mice. nih.gov It also increased the number of surviving neurons in the striatum of the R6/2 mice. nih.gov
Interactive Table 2: Effects of VGF-related Compounds in Huntington's Disease Models
| Compound | Pre-clinical Model | Key Findings |
| AQEE-30 | STHdhQ111 cells (in vitro) | Inhibited cell death and aggregation of mutant huntingtin. |
| TLQP-21 | STHdhQ111 cells (in vitro) | No protective effect observed. |
| SUN N8075 (VGF inducer) | R6/2 mice (in vivo) | Improved survival, reduced clasping, and increased neuronal survival in the striatum. |
Amyotrophic Lateral Sclerosis (ALS) (Biomarker Potential)
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. VGF has emerged as a novel biomarker candidate for ALS. medsci.orgmedsci.org Studies have revealed that levels of VGF-derived peptides are altered in both sporadic ALS patients and in animal models of the disease. medsci.orgmedsci.org
In SOD1 G93A transgenic mice, a commonly used animal model for familial ALS, a progressive decline in the full-length VGF content has been observed in the cerebrospinal fluid (CSF), serum, and spinal cord motor neurons. nih.gov This decrease in VGF levels was noted in asymptomatic animals and continued as the disease progressed and the animals weakened. nih.gov This correlation between declining VGF levels and disease progression underscores its potential as a biomarker to track the advancement of muscle weakness in ALS. nih.gov
Metabolic Disorders: Obesity Models (Diet-Induced, Genetic)
Preclinical studies have consistently highlighted the involvement of the VGF system in regulating energy balance and body weight. Animal models, both genetic and diet-induced, have been instrumental in demonstrating that the absence or manipulation of VGF can profoundly impact obesity development.
Genetic Models: Mice with a targeted deletion of the Vgf gene (VGF knockout mice) exhibit a distinct metabolic phenotype characterized by leanness, hyperactivity, and increased energy expenditure. oup.com These mice are notably resistant to genetically induced obesity. For instance, when crossbred with mouse models of obesity like the Agouti (Ay/a), leptin-deficient (ob/ob), or melanocortin 4 receptor-deficient (MC4R-/-) mice, the absence of VGF prevents or significantly mitigates the development of the obese phenotype. nih.govoup.com Specifically, VGF deficiency in ob/ob mice led to lower circulating glucose and insulin (B600854), and in MC4R knockout mice, it improved insulin responsiveness even before the onset of obesity. nih.gov
Diet-Induced Obesity Models: VGF knockout mice are also resistant to obesity induced by a high-fat diet. nih.govpnas.org Conversely, specific knockdown of VGF in the hypothalamus of adult male mice results in increased adiposity, reduced energy expenditure, and a lower core body temperature, underscoring the region-specific importance of VGF in energy homeostasis. oup.com
Furthermore, the administration of VGF-derived peptides has shown direct effects on metabolic parameters. Chronic intracerebroventricular (i.c.v.) infusion of the peptide TLQP-21 was found to prevent the initial phase of diet-induced obesity by increasing energy expenditure. pnas.org
Table 1: VGF8a Protein in Preclinical Obesity Models
| Model Type | Animal Model | VGF System Manipulation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Genetic | VGF Knockout (Vgf-/-) | Gene deletion | Lean, hypermetabolic, resistant to obesity. | oup.com |
| Agouti (Ay/a), ob/ob, MC4R-/- | VGF gene deletion (crossed models) | Prevents/mitigates obesity, improves metabolic parameters. | nih.govoup.com | |
| Diet-Induced | C57BL/6J Mice | VGF gene deletion | Resistant to high-fat diet-induced obesity. | nih.govpnas.org |
| C57BL/6J Mice | Hypothalamic VGF knockdown | Increased adiposity, decreased energy expenditure. | oup.com | |
| C57BL/6J Mice | i.c.v. infusion of TLQP-21 | Increased energy expenditure, prevents early-phase diet-induced obesity. | pnas.org |
Insulin Resistance Models
The VGF system is intricately linked to glucose homeostasis and insulin sensitivity. Studies using models of insulin resistance and diabetes have demonstrated that manipulating VGF can significantly alter glucose metabolism.
In VGF knockout mice, there is a marked increase in insulin sensitivity, as demonstrated by hyperinsulinemic-euglycemic clamp analysis and improved glucose and insulin tolerance tests. nih.govoup.com These animals are resistant to the hyperglycemia that typically develops in response to a high-fat/high-carbohydrate diet. nih.gov
The protective effects extend to specific VGF-derived peptides. The C-terminal peptide TLQP-62 has been identified as a potent insulinotropic agent. bioscientifica.com In insulinoma cell lines, TLQP-62 stimulates insulin secretion, and its peripheral administration in mice improves glucose tolerance. bioscientifica.comrajpub.com Another peptide, AQEE-30, has shown protective effects on pancreatic β-cells in a streptozotocin (STZ)-induced mouse model of diabetes. nih.govresearchgate.net In this model, VGF-overexpressing mice had improved blood glucose levels and preserved β-cell mass. nih.govresearchgate.net The AQEE-30 peptide was found to suppress STZ-induced β-cell death in vitro. nih.govresearchgate.net
Table 2: this compound in Preclinical Insulin Resistance Models
| Model Type | Animal Model | VGF System Manipulation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Genetic | VGF Knockout (Vgf-/-) | Gene deletion | Increased insulin sensitivity, improved glucose tolerance. | nih.govoup.com |
| Chemically-Induced | Streptozotocin (STZ)-induced diabetic mice | VGF overexpression | Improved blood glucose, preserved β-cell mass. | nih.govresearchgate.net |
| Insulinoma cell lines / Mice | TLQP-62 peptide administration | Stimulated insulin secretion, improved glucose tolerance. | bioscientifica.comrajpub.com | |
| Pancreatic β-cells | AQEE-30 peptide administration | Suppressed STZ-induced β-cell death. | nih.govresearchgate.net |
Psychiatric Disorders
Depression Models
A substantial body of preclinical evidence implicates VGF in the pathophysiology of depression and the mechanism of antidepressant action. VGF expression is consistently found to be altered in brain regions critical for mood regulation, such as the hippocampus, in various animal models of depression.
In paradigms like the forced swim test (FST) and learned helplessness, VGF protein levels are decreased in the hippocampus. nih.gov Similarly, mice subjected to chronic social defeat stress (CSDS) show downregulated VGF in the dorsal hippocampus. nih.gov This downregulation appears to be functionally significant. Region-specific ablation of the Vgf gene in the dorsal hippocampus of mice leads to pro-depressant behaviors and an increased susceptibility to stress. nih.gov
Conversely, increasing VGF levels in the hippocampus produces antidepressant-like effects. Direct infusion of VGF protein into the hippocampus of mice subjected to the FST reduced immobility time, a key indicator of antidepressant efficacy. nih.govyale.edu The VGF-derived peptides TLQP-62 and AQEE-30 also demonstrate rapid antidepressant effects when infused into the hippocampus. nih.gov The mechanisms appear to be linked to the brain-derived neurotrophic factor (BDNF)/TrkB signaling pathway, as the antidepressant action of TLQP-62 is reduced in mice with impaired BDNF signaling. nih.gov
Table 3: this compound in Preclinical Depression Models
| Model | Animal | VGF System Manipulation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Forced Swim Test (FST) | Mouse | Exposure to FST paradigm | Decreased VGF expression in the hippocampus. | nih.gov |
| Learned Helplessness | Rat | Exposure to uncontrollable stress | Decreased VGF protein expression in the hippocampus. | nih.gov |
| Chronic Social Defeat Stress (CSDS) | Mouse | Exposure to CSDS paradigm | Decreased VGF expression in the dorsal hippocampus. | nih.gov |
| Genetic Ablation | Mouse | VGF gene ablation in dorsal hippocampus | Pro-depressant behaviors, increased stress susceptibility. | nih.gov |
| Peptide Infusion | Mouse | Hippocampal infusion of VGF, TLQP-62, or AQEE-30 | Antidepressant-like effects (reduced immobility). | nih.govnih.govyale.edu |
Anxiety Models
The role of VGF in anxiety is also beginning to be elucidated through preclinical models. Evidence suggests that VGF peptides can modulate anxiety-like behaviors.
In a model where anxiety-like behavior is induced by lipopolysaccharide (LPS), a potent immune stimulator, administration of the VGF peptide TLQP-62 was shown to alleviate these behaviors in mice. oup.comacs.orgox.ac.uk Furthermore, transgenic mice that overexpress VGF exhibit less anxiety in behavioral tests. researchgate.net
The mechanisms may involve interactions with other biological systems. For example, there is a potential interplay between the VGF-derived peptide TLQP-21 and the complement system, specifically the C3a receptor (C3aR), which is expressed in brain regions associated with stress and anxiety. biorxiv.org This suggests a novel link between neuropeptide signaling and immune pathways in the regulation of anxiety phenotypes.
Table 4: this compound in Preclinical Anxiety Models
| Model | Animal | VGF System Manipulation | Key Findings | Reference(s) |
|---|---|---|---|---|
| LPS-Induced Anxiety | Mouse | TLQP-62 peptide administration | Alleviated anxiety-like behaviors. | acs.orgox.ac.uk |
| Genetic Overexpression | Mouse | VGF overexpression | Exhibited less anxiety in behavioral tests. | researchgate.net |
Chronic Pain Conditions
VGF and its derived peptides are strongly implicated in the development and maintenance of chronic pain, particularly neuropathic pain. In stark contrast to its role in depression where its expression is often reduced, VGF is robustly upregulated in sensory neurons following nerve injury.
In a variety of neuropathic and inflammatory pain models, including those of peripheral nerve trauma, VGF mRNA and protein levels are significantly increased in the dorsal root ganglia (DRG) and spinal cord. frontiersin.orgnih.gov This upregulation is rapid and sustained, suggesting VGF peptides may act as an early signal of nerve injury and abnormal pain signaling. nih.gov
The VGF-derived peptide TLQP-21 has been identified as a key player in these processes. nih.govnih.gov Studies have shown that TLQP-21 can induce a hyperalgesic response. nih.gov The mechanism involves the activation of macrophages. TLQP-21 binds to the gC1qR receptor on macrophages, causing an increase in intracellular calcium and cellular activation. nih.govnih.govimperial.tech Inoculation of these TLQP-21-stimulated macrophages into a rat's paw caused mechanical hypersensitivity. nih.govnih.gov Consequently, blocking the interaction between TLQP-21 and its receptor gC1qR using a neutralizing antibody delayed the onset of mechanical hypersensitivity in a rat model of nerve ligation, highlighting this pathway as a potential therapeutic target for chronic pain. nih.govnih.govimperial.tech
Table 5: this compound in Preclinical Chronic Pain Models
| Model | Animal | VGF System Manipulation / Observation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Neuropathic Pain (e.g., nerve ligation/trauma) | Rat, Mouse | Nerve injury | Robust upregulation of VGF mRNA and protein in DRG and spinal cord. | frontiersin.orgnih.gov |
| Inflammatory Pain | Rat, Mouse | Induction of inflammation | Upregulation of VGF in DRG and spinal cord. | frontiersin.org |
| Functional Peptide Study | Rat | Inoculation of TLQP-21-stimulated macrophages | Induced mechanical hypersensitivity. | nih.govnih.gov |
| Receptor Blockade Study | Rat | Administration of gC1qR neutralizing antibody in a nerve ligation model | Delayed onset of mechanical hypersensitivity. | nih.govnih.gov |
Research Methodologies and Experimental Approaches
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the regulation and function of the VGF gene at the nucleic acid level. These methods allow researchers to analyze gene expression, manipulate gene function, and dissect the regulatory elements that control its transcription.
To determine the distribution and regulation of VGF8a gene expression, researchers have utilized RNA expression analysis techniques. One such method is the RNase protection assay. This sensitive technique is used to detect and quantify specific mRNA transcripts in a complex mixture of total RNA.
In studies of VGF8a, RNase protection analysis has been employed to correlate the presence of VGF8a mRNA with the localization of the VGF protein product. For instance, this method helped demonstrate that VGF8a gene expression is prominent in specific neuronal and endocrine cell populations, such as the adrenal medulla, adenohypophysis, and gut, aligning with where the protein is immunolocalized frontiersin.org. This correlation provides strong evidence that the gene is actively transcribed in these tissues, leading to the synthesis of the VGF8a protein.
Manipulating the VGF gene in model organisms, particularly mice, is a powerful approach to elucidate the in vivo functions of the this compound. This is primarily achieved through gene deletion (knockout) or overexpression studies.
Gene Deletion/Knockout: The creation of VGF knockout mice, where the gene is rendered non-functional, has been instrumental in revealing the protein's role in metabolism and energy balance nih.gov. By observing the phenotype of these knockout mice, such as changes in body weight and metabolic rate, researchers can infer the physiological functions of the this compound. For example, studies on these mice have been used to investigate whether the ablation of VGF can alter the progression of neuropathological and cognitive dysfunction in models of Alzheimer's disease brightfocus.org.
Overexpression: Conversely, VGF overexpression models, where the expression of the gene is artificially increased, are used to study the effects of elevated this compound levels. Transgenic mice overexpressing VGF have been generated to investigate its role in the central nervous system nih.gov. Behavioral and neurological analyses of these mice help to understand the consequences of excessive VGF signaling, which has been implicated in mental disorders nih.gov. Overexpression studies have also been used to explore the protein's potential to improve memory or to examine its impact on brain development and motor function brightfocus.orgoup.com.
Table 1: Summary of VGF Gene Manipulation Studies
| Manipulation Type | Model Organism | Key Findings/Research Area |
| Gene Deletion (Knockout) | Mouse | Revealed roles in energy homeostasis and metabolism; used to study effects on Alzheimer's disease models. |
| Gene Overexpression | Mouse | Investigated roles in the central nervous system, mental disorders, memory function, and brain development. |
To understand how the expression of the VGF gene is regulated, scientists perform promoter activity assays. These experiments analyze the function of the VGF promoter, the region of DNA that initiates transcription. The VGF promoter contains several regulatory elements, including a CCAAT box and a cyclic AMP response element (CRE), which are crucial for its induction by factors like NGF frontiersin.org.
Reporter gene assays are a common method for studying promoter activity. In this approach, the VGF promoter sequence is cloned into a plasmid vector upstream of a reporter gene, such as luciferase. This construct is then introduced into cells. The activity of the promoter is quantified by measuring the expression of the reporter gene (e.g., light output from luciferase). By systematically deleting or mutating specific sequences within the promoter, researchers can identify critical regulatory elements. For example, reporter gene experiments have shown that deleting putative neuron-restrictive silencer elements (NRSEs) in the VGF promoter leads to a significant increase in promoter activity, indicating their role in suppressing VGF transcription researcher.life. These assays are essential for mapping the transcription factor binding sites and signaling pathways that control VGF8a expression nih.govresearchgate.net.
Protein Biochemistry and Analysis
Biochemical techniques are essential for detecting, quantifying, and characterizing the this compound itself, as well as its interactions and post-translational modifications.
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This method has been applied to study the synthesis and secretion of the this compound.
In one key study, PC12 cells were treated with NGF, and the newly synthesized proteins were radioactively labeled. Immunoprecipitation with anti-VGF8a antisera was then used to specifically capture the labeled this compound from both cell extracts and the surrounding media. This allowed researchers to track the protein as it was secreted from the cells over time, demonstrating that VGF8a is released through a regulated secretory pathway nih.gov. The amount of immunoprecipitated protein can be quantified to estimate the efficiency of its release upon stimulation nih.gov.
Table 2: Immunoprecipitation of this compound from PC12 Cells
| Sample Source | Condition | Purpose |
| Cell Extract | Control vs. NGF-treated | To detect the intracellular pool of newly synthesized this compound. |
| Extracellular Fluid | Constitutive Release | To measure the baseline, non-stimulated secretion of VGF8a. |
| Extracellular Fluid | Stimulated Release | To quantify the amount of VGF8a secreted in response to a specific stimulus. |
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. The method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein.
Western blotting has been crucial for characterizing the this compound. It has been used to identify the VGF protein in cell homogenates and subcellular fractions, confirming its localization to secretory vesicles researcher.life. In PC12 cells, Western blot analysis detects VGF as a doublet of approximately 80–90 kDa researchgate.net. The technique is also used to examine the proteins secreted from cells in response to various stimuli, providing further evidence for the regulated release of VGF8a researcher.life. Furthermore, Western blot analysis can reveal the presence of smaller VGF-derived peptides that result from the processing of the full-length protein precursor researchgate.net.
Chromatographic and Mass Spectrometry for Peptide Identification
The identification and characterization of this compound and its derived peptides are heavily reliant on the powerful combination of liquid chromatography (LC) and mass spectrometry (MS). This approach allows for the separation of complex biological mixtures and the precise determination of the mass-to-charge ratio of peptides, which in turn leads to their unambiguous identification.
Initially, proteins extracted from tissues or cells are often subjected to enzymatic digestion, typically using trypsin, to break them down into smaller, more manageable peptides. figshare.comub.edu This peptide mixture is then introduced into a liquid chromatography system, commonly a reverse-phase high-performance liquid chromatography (RP-HPLC) setup. In this system, peptides are separated based on their hydrophobicity as they pass through a column packed with a non-polar stationary phase. figshare.comnih.gov A gradient of an organic solvent, such as acetonitrile, is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. figshare.com
As the separated peptides elute from the LC column, they are directly introduced into a mass spectrometer. nih.gov Ionization techniques like electrospray ionization (ESI) are used to generate charged peptide ions in the gas phase. nih.gov The mass spectrometer then analyzes these ions. A typical workflow involves an initial full scan (MS1) to determine the mass-to-charge ratios of all eluting peptides. Subsequently, selected peptide ions are isolated and subjected to fragmentation in the mass spectrometer, a process known as tandem mass spectrometry (MS/MS or MS2). figshare.comnih.gov This fragmentation generates a characteristic pattern of product ions that is dependent on the peptide's amino acid sequence. nih.gov
The resulting MS/MS spectra are then searched against protein sequence databases using algorithms like Mascot or SEQUEST. figshare.comub.edu These programs theoretically digest proteins from the database (e.g., VGF8a) and compare the theoretical fragmentation patterns with the experimentally obtained spectra. A successful match allows for the confident identification of the peptide and, by extension, the presence of the this compound in the original sample. This methodology has been crucial in identifying VGF-derived peptides in various biological samples, including plasma.
Table 1: Key Steps in LC-MS/MS for VGF8a Peptide Identification
| Step | Description | Purpose |
|---|---|---|
| Protein Digestion | The this compound is cleaved into smaller peptides using an enzyme like trypsin. | To generate peptides of a suitable size for mass spectrometry analysis. |
| Chromatographic Separation | The peptide mixture is separated by reverse-phase liquid chromatography. | To reduce the complexity of the sample introduced into the mass spectrometer at any given time. nih.gov |
| Ionization | Eluted peptides are ionized, typically using electrospray ionization (ESI). | To generate charged molecules that can be analyzed by the mass spectrometer. |
| Mass Analysis (MS1) | The mass-to-charge ratio of the intact peptide ions is measured. | To determine the precursor masses of the peptides. |
| Fragmentation (MS/MS) | Selected peptide ions are fragmented to produce smaller product ions. | To generate sequence-specific fragmentation patterns. nih.gov |
| Database Searching | Experimental fragmentation patterns are compared against theoretical patterns from protein databases. | To identify the amino acid sequence of the peptide and confirm its origin from the this compound. figshare.com |
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for the detection and quantification of specific proteins, such as VGF8a, in biological samples. mybiosource.comcreative-proteomics.com This method relies on the highly specific binding between an antibody and its target antigen. nih.gov The general principle involves immobilizing one of the immunoreactants (either the antibody or the antigen) onto a solid surface, typically a 96-well microtiter plate, and then using an enzyme-conjugated antibody to generate a detectable signal. nih.govresearchgate.net
Several ELISA formats can be employed to measure VGF8a levels. creative-biolabs.comresearchgate.net The "sandwich" ELISA is a particularly common and highly specific method. creative-biolabs.com In this format, the wells of the microplate are coated with a "capture" antibody specific to VGF8a. The sample containing the this compound is then added, and the protein is captured by the immobilized antibody. After washing away unbound components, a second "detection" antibody, which is also specific for VGF8a but binds to a different epitope, is introduced. This detection antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP). researchgate.net
Finally, a substrate for the enzyme is added, which is converted into a colored or fluorescent product. researchgate.net The intensity of the resulting signal is directly proportional to the amount of this compound present in the sample. nih.govresearchgate.net This can be measured using a spectrophotometric plate reader. By comparing the signal from the samples to a standard curve generated with known concentrations of VGF8a, the concentration of the protein in the original samples can be accurately determined. mybiosource.com ELISA kits specifically designed for the detection of VGF from various species, such as rats, are commercially available and offer high sensitivity and specificity. mybiosource.com
Table 2: Comparison of Common ELISA Formats for VGF8a Detection
| ELISA Type | Principle | Key Advantages |
|---|---|---|
| Direct ELISA | The VGF8a antigen is directly adsorbed to the plate and detected with an enzyme-labeled primary antibody. creative-biolabs.com | Simple and fast, with fewer steps. creative-biolabs.com |
| Indirect ELISA | The VGF8a antigen is adsorbed to the plate, followed by an unlabeled primary antibody and then an enzyme-labeled secondary antibody that recognizes the primary antibody. creative-biolabs.com | Increased sensitivity due to signal amplification from the secondary antibody. creative-biolabs.com |
| Sandwich ELISA | A capture antibody coated on the plate binds the VGF8a antigen, which is then detected by an enzyme-labeled detection antibody. creative-proteomics.com | High specificity and sensitivity, suitable for complex samples as the antigen does not need to be purified. creative-biolabs.com |
| Competitive ELISA | The VGF8a in the sample competes with a labeled VGF8a antigen for binding to a limited amount of capture antibody. The signal is inversely proportional to the amount of VGF8a in the sample. creative-proteomics.com | Useful for small antigens with only one antibody binding site. creative-proteomics.com |
Cellular and Tissue-Based Studies
Immunocytochemistry and Immunohistochemistry for Localization
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are essential techniques used to visualize the subcellular and tissue localization of the this compound, respectively. nih.govnih.gov Both methods utilize antibodies that specifically bind to the this compound. The core principle involves applying a primary antibody that recognizes VGF8a, followed by a secondary antibody that is conjugated to a reporter molecule, such as a fluorescent dye or an enzyme, which allows for visualization. nih.gov
In immunocytochemistry , this technique is applied to cultured cells. For instance, immunofluorescent staining has been used to demonstrate the localization of VGF8a within secretory vesicles in PC12 cells. researchgate.net This provides evidence for its role as a secreted protein.
In immunohistochemistry , the same principle is applied to thin sections of tissue. This method has been instrumental in mapping the distribution of the VGF protein in various neuronal and endocrine cell populations. nih.gov Studies using IHC have shown the presence of VGF protein in diverse locations, including primary sensory neurons, enteric neurons, and endocrine cells within the adrenal medulla, adenohypophysis, and the gut. nih.gov The ability to identify the specific cellular location of the protein is crucial for understanding its physiological function within different tissues. nih.gov
Primary Cell Cultures (e.g., PC12 cells, Cerebellar Granule Cells)
Primary cell cultures provide a valuable in vitro system to study the regulation and function of VGF8a in a more physiologically relevant context compared to immortalized cell lines.
PC12 cells , a cell line derived from a rat pheochromocytoma, have been a cornerstone model for studying VGF8a. nih.gov This is because the VGF8a gene was initially identified based on its rapid and significant induction by Nerve Growth Factor (NGF) in these cells. nih.govresearchgate.net PC12 cells, when treated with NGF, differentiate to exhibit a neuron-like phenotype, making them an excellent model for studying neuronal processes. nih.gov Research using PC12 cells has demonstrated that the this compound is stored in secretory granules and is released via the regulated secretory pathway in response to stimuli that trigger neurotransmitter release. researchgate.netresearchgate.net
Cerebellar Granule Cells (CGCs) represent a large, homogeneous population of neurons that can be isolated from the cerebellum of postnatal rodents. nih.gov These primary neurons are extensively used as a model system for studying neuronal development, function, and survival. nih.gov Cultured CGCs develop mature characteristics, including extensive neuritic networks and the expression of excitatory amino acid receptors, making them a suitable model for investigating the role of neurosecretory proteins like VGF8a in the central nervous system. nih.gov
Cell Line Studies (e.g., SH-SY5Y cells)
In addition to primary cultures, established cell lines are widely used to investigate the molecular and cellular biology of VGF8a.
The SH-SY5Y human neuroblastoma cell line is a frequently used model in neuroscience research. mdpi.com These cells are of human origin and can be differentiated into a more mature neuronal phenotype, which is a significant advantage for translational studies. nih.gov Studies have demonstrated the expression of VGF in SH-SY5Y cells. nih.gov The ability to manipulate these cells genetically, for instance, to overexpress or knockdown VGF8a, makes them a powerful tool for dissecting the protein's function and its involvement in cellular pathways. mdpi.com For example, SH-SY5Y cells have been used to explore the effects of various compounds on neuronal differentiation and protein expression profiles, providing a context in which the regulation of VGF8a could be studied. ias.ac.in
Table 3: Common Cell Models for VGF8a Research
| Cell Type | Origin | Key Characteristics and Uses in VGF8a Research |
|---|---|---|
| PC12 | Rat Pheochromocytoma | NGF-inducible VGF8a expression; model for regulated secretion and neuronal differentiation. nih.govresearchgate.net |
| Cerebellar Granule Cells | Primary Rodent Neurons | Homogeneous neuronal population; model for studying VGF8a in CNS development and function. nih.gov |
| SH-SY5Y | Human Neuroblastoma | Human origin; can be differentiated into neuronal phenotype; used for functional and expression studies of VGF. nih.govnih.gov |
In Vitro Secretion Assays
In vitro secretion assays are critical for demonstrating that a protein is released from a cell and for characterizing the mechanism of its release. Such assays have been pivotal in establishing VGF8a as a secreted protein that follows the regulated pathway, a hallmark of neuropeptides and hormones.
In a typical secretion assay using PC12 cells, the cells are cultured and then incubated in a defined medium. researchgate.net The release of VGF8a into the surrounding medium is monitored under basal conditions and following stimulation with various secretagogues. Stimuli known to induce the regulated secretion of neurotransmitters, such as depolarizing agents or specific pharmacological compounds, are used to trigger the release of the contents of secretory vesicles. researchgate.net
The amount of this compound released into the medium and the amount remaining within the cells are then quantified, often using Western blot analysis. researchgate.net By comparing the amount of secreted VGF8a under stimulated versus non-stimulated conditions, researchers can confirm that its release is a regulated process rather than constitutive secretion. These experiments have shown that VGF8a is stored in secretory vesicles and is released in response to specific stimuli, which is consistent with its function as a neuroendocrine precursor protein. researchgate.net
In Vivo Animal Models
In vivo animal models have been instrumental in elucidating the physiological roles of the this compound and its derived peptides. These models allow for the systematic investigation of the effects of VGF gene manipulation and peptide administration on complex biological processes.
Transgenic Mouse Models (e.g., VGF Knockout Mice, VGF Overexpressing Mice)
Transgenic mouse models, specifically VGF knockout (VGF-/-) and VGF overexpressing mice, have provided critical insights into the functions of VGF.
VGF Knockout Mice:
Targeted deletion of the Vgf gene results in a distinct phenotype characterized by a lean and hypermetabolic state. nih.govnih.govbioscientifica.com These mice exhibit resistance to obesity induced by diet, genetic factors, or lesions. nih.govnih.govbioscientifica.com Morphological analysis of adipose tissues in VGF knockout mice reveals decreased fat storage in both brown and white adipose tissues. nih.gov Gene expression studies in these mice suggest an increase in fatty acid oxidation and uptake in brown adipose tissue, alongside increased lipolysis and decreased lipogenesis in white adipose tissue. nih.gov Despite their hypermetabolic state, VGF knockout mice on a C57Bl6 background show similar locomotor activity levels to their wild-type counterparts, indicating that mechanisms other than hyperactivity are responsible for their increased energy expenditure. nih.govnih.gov
Furthermore, VGF knockout mice display phenotypes related to mood and behavior. Heterozygous VGF knockout mice (Vgf+/-) exhibit depression-like behaviors in standardized tests such as the forced swim and tail suspension tests. nih.gov These mice also show increased susceptibility to social defeat stress. nih.gov Germline ablation of VGF has also been shown to result in infertility in both male and female mice. frontiersin.org
VGF Overexpressing Mice:
In contrast to knockout models, mice overexpressing VGF exhibit a different set of behavioral and physiological abnormalities. These mice show hyperactivity, impairments in working memory, reduced social interaction, and increased depressive-like states. nih.govnih.gov Morphologically, VGF overexpressing mice have been observed to have decreased brain weight and an increased volume of the lateral ventricles. nih.govnih.gov These findings suggest that the precise regulation of VGF expression is crucial for normal brain development and function. nih.govnih.gov
| Transgenic Model | Key Phenotypic Characteristics | Primary Research Area |
|---|---|---|
| VGF Knockout (VGF-/-) | Lean, hypermetabolic, resistant to obesity, decreased fat storage, depression-like behavior, infertility. nih.govnih.govbioscientifica.comnih.govfrontiersin.org | Energy Balance, Depression |
| VGF Overexpressing | Hyperactivity, memory impairment, lower sociality, higher depressive state, decreased brain weight. nih.govnih.gov | Behavioral Neuroscience, Neurodevelopment |
Rodent Models for Behavioral Phenotyping (e.g., Energy Balance, Pain, Depression)
Rodent models are extensively used to phenotype the behavioral effects of VGF and its derived peptides in specific physiological and pathological contexts.
Energy Balance:
Studies utilizing rodent models have established a significant role for VGF in the regulation of energy homeostasis. nih.gov As mentioned, VGF knockout mice are lean and hypermetabolic. nih.govnih.govbioscientifica.com In these mice, hypothalamic levels of neuropeptide Y (NPY) and agouti-related peptide (AgRP) mRNAs are significantly elevated, while pro-opiomelanocortin (POMC) mRNA is reduced, a profile consistent with a state of fasting. nih.gov This indicates that VGF is a key regulator of the central circuits that control energy balance and nutrition. nih.gov
Pain:
In vivo evidence strongly implicates the Vgf gene and its products in pain signaling pathways. nih.gov In various animal models of pathological persistent pain, including nerve injury and inflammation, levels of VGF mRNA and protein are significantly increased in the dorsal root ganglia (DRG) and spinal cord. nih.govjneurosci.org For instance, in a spinal nerve ligation model, the number of VGF-expressing neurons in the L5 DRG was found to increase significantly. nih.gov Furthermore, VGF-derived peptides, such as TLQP-21, have been shown to induce hyperalgesia when administered subcutaneously. nih.gov
Depression:
Animal models of depression have revealed a consistent link between VGF levels and depressive-like behaviors. Hippocampal VGF expression is decreased in rodent models of depression, such as those induced by chronic social defeat stress. nih.govjneurosci.org Conversely, antidepressant treatments and voluntary exercise have been shown to increase hippocampal VGF expression. nih.govjneurosci.org Mice with reduced VGF levels demonstrate increased susceptibility to stress-induced depression-like behaviors. nih.gov
| Behavioral Phenotype | Key Findings in Rodent Models | VGF-Derived Peptides Implicated |
|---|---|---|
| Energy Balance | VGF knockout leads to a lean, hypermetabolic phenotype with altered hypothalamic neuropeptide expression. nih.govnih.govbioscientifica.comnih.gov | TLQP-21, TLQP-62, HHPD-41. nih.govnih.gov |
| Pain | Upregulation of VGF in DRG and spinal cord following nerve injury and inflammation. nih.govjneurosci.org Exogenous administration of certain VGF peptides induces hyperalgesia. nih.gov | TLQP-21, AQEE-30, LQEQ-19. jneurosci.orgnih.gov |
| Depression | Decreased hippocampal VGF expression in depression models; increased with antidepressant treatment. nih.govjneurosci.org Reduced VGF levels increase susceptibility to stress. nih.gov | AQEE-30, TLQP-62. nih.gov |
Intracerebroventricular (i.c.v.) Infusion Studies
Direct administration of VGF-derived peptides into the cerebral ventricles of rodents has been a valuable technique to probe their central effects.
Chronic intracerebroventricular (i.c.v.) infusion of the VGF-derived peptide TLQP-21 has been shown to prevent weight gain in mice fed a high-fat diet, despite similar levels of hyperphagia compared to control animals. nih.gov This effect is associated with an increase in resting energy expenditure and rectal temperature. frontiersin.org These metabolic changes are accompanied by increased epinephrine content in brown adipose tissue (BAT) and upregulation of β-adrenergic receptor mRNA in white adipose tissue (WAT). frontiersin.orgnih.gov
Acute i.c.v. injection of other VGF-derived peptides has also been shown to affect energy expenditure. researchgate.net These studies highlight the direct role of centrally acting VGF peptides in modulating energy balance, independent of peripheral influences.
Computational and Bioinformatics Approaches
Computational and bioinformatics methodologies are increasingly being applied to understand the complex roles of VGF in health and disease, leveraging large-scale biological datasets.
Analysis of Genomic and Proteomic Datasets
The analysis of genomic and proteomic data has provided a broader context for VGF's function. By integrating DNA, RNA, and protein data from human studies, VGF has been identified as a key regulator in the molecular landscape of neurodegenerative diseases. techtarget.com
Proteomic analyses have been crucial in identifying the various bioactive peptides that are cleaved from the VGF precursor protein. nih.gov These studies have revealed that VGF undergoes extensive post-translational processing, resulting in a number of smaller peptides that are stored in dense core granules and secreted. nih.gov Differential expression proteomics has also been used to identify the upregulation of VGF in in vitro models of neuronal injury, which was subsequently confirmed in in vivo models of nerve injury and inflammation. jneurosci.org
Predictive Modeling (e.g., Bayesian Network Analysis)
Predictive modeling approaches have been employed to sift through complex multi-omic datasets to identify key drivers of disease. Using predictive network models that integrate genomic, proteomic, and clinical data, VGF has been identified as a key protective factor against Alzheimer's disease. techtarget.com These models highlighted VGF as a central regulator of a suppressed molecular response across multiple datasets from individuals with Alzheimer's. techtarget.com
Bayesian networks, which are probabilistic graphical models representing conditional dependencies among a set of variables, are a powerful tool for this type of analysis. geeksforgeeks.orgwikipedia.orgarxiv.org They allow for the integration of diverse data types to infer causal relationships and make predictions. arxiv.org While specific applications of Bayesian network analysis directly to VGF are not extensively detailed in the provided context, the principles of this approach are well-suited to unraveling the complex regulatory networks in which VGF participates. The identification of VGF as a key driver in Alzheimer's disease through predictive analytics exemplifies the power of these computational methods. techtarget.com
Future Research Directions
Elucidation of Novel VGF-Derived Peptides and Their Functions
While several VGF-derived peptides, such as TLQP-62 and TLQP-21, have been relatively well-studied for their roles in areas like energy homeostasis, memory formation, and microglial activity, the full spectrum of VGF-derived peptides and their specific biological functions remains to be fully elucidated. Full-length human VGF undergoes proteolytic processing to produce at least 12 active peptides, but the mechanisms of action, cell-surface binding, and underlying biology of many of these peptides are still largely unknown. Future research should focus on employing advanced peptidomic techniques to identify and characterize novel VGF-derived peptides. Subsequent studies will be crucial to determine their precise physiological roles, the conditions under which they are produced, and their stability and distribution in different tissues and biofluids. For instance, a 4.8 kDa VGF-derived peptide was identified as a potential CSF biomarker for Alzheimer's disease, but its sequence remains unknown, highlighting a key area for future investigation. nih.gov
Identification of Additional Receptors and Downstream Signaling Pathways
Despite the identification of some receptors for specific VGF peptides, such as C3aR1 and gC1qR for TLQP-21, the receptors for many other VGF-derived peptides have not yet been identified. nih.gov A better understanding of the receptors that VGF and its derived peptides bind to and activate is critical for deciphering their mechanisms of action. nih.gov Future research should prioritize the identification of these receptors using techniques such as affinity purification, cross-linking, and receptor screening assays. Furthermore, the downstream signaling pathways activated by VGF-derived peptides are still largely uncharacterized. nih.gov Studies are needed to comprehensively map these pathways, potentially uncovering proteomic changes and intracellular mechanisms triggered by peptide binding. nih.gov For example, while TLQP-62 is known to activate TrkB, NMDA receptors, and mGluR5, the precise mechanism remains unclear. nih.gov Future work should aim to clarify these intricate signaling events to provide novel insights into the physiological actions of VGF peptides and potentially identify new therapeutic targets. nih.gov
Comprehensive Mapping of VGF Peptide Networks and Interactomes
VGF-derived peptides act as signaling molecules within complex biological networks. mdpi.com Future research should aim to comprehensively map the interaction networks of VGF and its derived peptides, including their interactions with other proteins, neuropeptides, and signaling molecules. This can be achieved through integrated approaches combining proteomics, interactomics, and network analysis. Understanding these networks is crucial for comprehending how VGF peptides exert their diverse effects and how their dysregulation contributes to disease. For instance, studies have begun to identify proteins directly connected to and downstream of VGF in networks related to Alzheimer's disease, highlighting the potential for identifying novel targets within these pathways. nih.govbiorxiv.org Further research is needed to delineate the functional consequences of these interactions and how they are altered in different physiological and pathological conditions.
Advanced In Vivo Modeling of VGF Dysregulation in Disease Contexts
While in vivo studies using animal models have provided valuable insights into the roles of VGF in various diseases, more advanced and specific in vivo modeling is needed to fully understand the consequences of VGF dysregulation. brightfocus.org Future research should focus on developing and utilizing sophisticated genetic models, such as conditional knockout or knock-in models, to manipulate VGF expression or specific VGF-derived peptide levels in a cell-type or region-specific manner. This will allow for a more precise investigation of the mechanistic involvement of VGF in disease pathogenesis and progression. brightfocus.org Furthermore, utilizing in vivo models to investigate the potential therapeutic harnessing of VGF or VGF-derived peptides, particularly in neurodegenerative diseases like Alzheimer's, represents a significant future direction. brightfocus.org Such models can help evaluate the efficacy and mechanisms of potential VGF-based therapies.
Q & A
Q. What experimental controls are critical when studying VGF8a’s role in apoptosis to avoid confounding results?
- Methodological Answer : Include caspase inhibition controls (e.g., Z-VAD-FMK) to confirm apoptosis-specific effects. Use Annexin V/PI staining with flow cytometry to distinguish early vs. late apoptosis. Pair with siRNA rescue experiments to verify phenotype specificity .
Key Resources
- Data Retrieval : Proteins API (http://www.ebi.ac.uk/proteins/api ) for integrated protein annotations .
- Structural Prediction : AlphaFold Protein Structure Database for VGF8a homology models .
- Ethical Guidelines : AGGA Dataset for AI-assisted research protocols and collaboration frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
